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  • Product: 2-(2,6-Diethylphenyl)acetic acid
  • CAS: 100256-33-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2,6-Diethylphenyl)acetic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(2,6-Diethylphenyl)acetic acid (CAS 100256-33-5),...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(2,6-Diethylphenyl)acetic acid (CAS 100256-33-5), a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. Given the limited availability of experimental data for this specific compound, this document integrates known information with predicted values and data from structurally similar analogs to offer a robust resource for researchers.

Introduction and Significance

2-(2,6-Diethylphenyl)acetic acid belongs to the class of 2-arylpropionic acids, a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs). The steric hindrance provided by the two ethyl groups at the ortho positions of the phenyl ring influences the molecule's conformation and, consequently, its chemical reactivity and biological activity. Understanding these properties is crucial for its application in the synthesis of novel compounds and for exploring its potential as a lead structure in drug discovery programs.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of 2-(2,6-Diethylphenyl)acetic acid is presented below. For comparative purposes, data for the closely related 2-(2,6-dimethylphenyl)acetic acid is also included.

Property2-(2,6-Diethylphenyl)acetic acid2-(2,6-Dimethylphenyl)acetic acid (Analog)Source
CAS Number 100256-33-5938-50-1[1]
Molecular Formula C12H16O2C10H12O2[2]
Molecular Weight 192.25 g/mol 164.20 g/mol [2]
Appearance Predicted: SolidWhite to Yellow Solid[3]
Melting Point Not available130 °C[4]
Boiling Point Not available297.8 ± 9.0 °C (Predicted)[4]
pKa Not available4.31 ± 0.10 (Predicted)[4]
Solubility Predicted: Soluble in organic solvents such as chloroform and THF/H2O mixtures.Soluble in chloroform, organic solvents, THF/H2O mixtures.[5]

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR:

    • Aromatic Protons (Ar-H): A multiplet in the range of 7.0-7.3 ppm.

    • Methylene Protons (-CH2-COOH): A singlet around 3.6-3.8 ppm.

    • Ethyl Protons (-CH2CH3): A quartet around 2.6-2.8 ppm for the methylene group and a triplet around 1.2-1.4 ppm for the methyl group.

    • Carboxylic Acid Proton (-COOH): A broad singlet typically above 10 ppm, which is exchangeable with D2O.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): In the range of 175-180 ppm.

    • Aromatic Carbons: Multiple signals between 125-140 ppm.

    • Methylene Carbon (-CH2-COOH): Around 40-45 ppm.

    • Ethyl Carbons (-CH2CH3): The methylene carbon around 25 ppm and the methyl carbon around 15 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm⁻¹.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion (M+): A peak at m/z = 192.

  • Key Fragmentation Patterns: Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 147, and further fragmentation of the alkyl side chains.

Synthesis and Reactivity

General Synthesis Pathway

A general, multi-stage process for the synthesis of 2,6-dialkylphenylacetic acids has been described in the patent literature. This process can be adapted for the synthesis of 2-(2,6-Diethylphenyl)acetic acid.[6]

G A 2,6-Diethylbromobenzene B Grignard Reagent (2,6-Diethylphenylmagnesium bromide) A->B 1. Mg, THF C 2,6-Diethylbenzaldehyde B->C 2. Formamide 3. Acid D 2,6-Diethylbenzyl alcohol C->D 4. Hydrogenation E 2,6-Diethylbenzyl cyanide D->E 5. Activation (e.g., SOCl2) 6. Cyanation (e.g., NaCN) F 2-(2,6-Diethylphenyl)acetic acid E->F 7. Saponification

Caption: General synthetic route for 2,6-dialkylphenylacetic acids.

4.1.1. Step-by-Step Protocol (Adapted from General Method)

  • Grignard Reagent Formation: React 2,6-diethylbromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere to form 2,6-diethylphenylmagnesium bromide.

  • Formylation: Treat the Grignard reagent with a formylating agent, such as N,N-dimethylformamide (DMF), followed by acidic workup to yield 2,6-diethylbenzaldehyde.

  • Reduction: Reduce the aldehyde to the corresponding benzyl alcohol using a suitable reducing agent like sodium borohydride.

  • Cyanation: Convert the benzyl alcohol to the benzyl cyanide. This is a two-step process involving activation of the alcohol (e.g., conversion to a benzyl halide with thionyl chloride) followed by nucleophilic substitution with a cyanide salt (e.g., sodium cyanide).

  • Hydrolysis: Hydrolyze the benzyl cyanide to 2-(2,6-diethylphenyl)acetic acid under acidic or basic conditions.

Key Reactivity

The chemical reactivity of 2-(2,6-diethylphenyl)acetic acid is primarily dictated by the carboxylic acid functional group and the sterically hindered aromatic ring.

  • Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with alcohols in the presence of an acid catalyst.

  • Amide Formation: Reaction with amines, facilitated by coupling agents, will yield the corresponding amides.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2,6-diethylphenyl)ethanol, using strong reducing agents like lithium aluminum hydride.

  • Aromatic Substitution: The steric hindrance from the two ortho ethyl groups significantly deactivates the aromatic ring towards electrophilic substitution reactions.

Potential Applications in Drug Development

While specific applications of 2-(2,6-diethylphenyl)acetic acid are not extensively documented, its structural similarity to known NSAIDs suggests its potential as a scaffold for the development of new anti-inflammatory agents. The 2,6-disubstituted phenylacetic acid motif is a key pharmacophore in this class of drugs.

G cluster_0 Drug Development Pipeline A 2-(2,6-Diethylphenyl)acetic acid (Starting Material) B Lead Optimization (Chemical Modification) A->B Synthesis of Analogs C In Vitro & In Vivo Testing (Biological Evaluation) B->C Structure-Activity Relationship D Candidate Drug C->D Identification of Potent & Safe Compounds

Caption: Role of 2-(2,6-diethylphenyl)acetic acid in drug discovery.

Safety and Handling

Based on available data for the compound and its analogs, 2-(2,6-diethylphenyl)acetic acid should be handled with care in a laboratory setting.[7]

  • Hazard Classifications:

    • Acute toxicity (oral, dermal, inhalation)

    • Skin irritation

    • Eye irritation

    • Specific target organ toxicity (single exposure)

  • Precautionary Measures:

    • Use in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

Conclusion

2-(2,6-Diethylphenyl)acetic acid is a valuable chemical intermediate with potential applications in the synthesis of novel compounds, particularly in the field of medicinal chemistry. While a complete experimental dataset for this compound is not yet available, this guide provides a comprehensive overview of its known and predicted properties based on current knowledge and data from closely related structures. Further research to fully characterize this compound would be beneficial for its broader application in research and development.

References

  • LookChem. CAS No.100256-33-5,2-(2,6-diethylphenyl)acetic acid Suppliers. [Link]

  • SpectraBase. 2-(2,6-Dimethylphenyl)-2-keto-acetic acid methyl ester. [Link]

  • BuyChemJapan. 2-(2,6-Dimethylphenyl)acetic acid 98%. [Link]

  • NextSDS. 2-(2,6-diethylphenyl)acetic acid — Chemical Substance Information. [Link]

  • PubChemLite. 2-(2,6-diethylphenyl)acetic acid (C12H16O2). [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). [Link]

  • Google Patents. A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid.
  • PubChem. 2-(2,6-Dimethylphenyl)acetic acid. [Link]

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

  • International Journal of Research in Reptiles and Reptiles. Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. [Link]

  • Chemical Problems. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. [Link]

  • ResearchGate. Novel 2,6-Disubstituted Phenylboronic Compounds - Synthesis, Crystal Structures, Solution Behavior and Reactivity. [Link]

  • ResearchGate. Novel 2,6-disubstituted phenylboronic compounds – Synthesis, crystal structures, solution behaviour and reactivity. [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • JACS Au. Metal-free Borylation of α-Naphthamides and Phenylacetic Acid Drug. [Link]

Sources

Exploratory

Steric Effects of 2,6-Diethyl Substitution on Phenylacetic Acid Derivatives: Conformational Dynamics, Synthesis, and Pharmacology

Executive Summary Phenylacetic acid (PAA) derivatives form the core scaffold of numerous blockbuster pharmaceuticals (e.g., NSAIDs like diclofenac and lumiracoxib) and modern agrochemicals (e.g., pinoxaden). The introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenylacetic acid (PAA) derivatives form the core scaffold of numerous blockbuster pharmaceuticals (e.g., NSAIDs like diclofenac and lumiracoxib) and modern agrochemicals (e.g., pinoxaden). The introduction of bulky alkyl groups—specifically 2,6-diethyl substitution—onto the phenyl ring fundamentally alters the molecule's three-dimensional architecture. This technical guide explores the profound steric effects induced by 2,6-diethyl substitution, detailing its impact on conformational restriction (atropisomerism), receptor binding affinity, and the specialized synthetic methodologies required to assemble these severely hindered systems.

Mechanistic Foundations: Atropisomerism and Conformational Restriction

In an unsubstituted phenylacetic acid, the C(aryl)–C(α) bond rotates freely, allowing the molecule to adopt various planar and non-planar conformations. However, the introduction of ethyl groups at the 2- and 6-positions introduces a massive steric penalty.

The ethyl groups possess a significant van der Waals radius and rotational volume, creating a severe steric clash with the α-methylene protons and the carboxylate moiety of the acetic acid side chain. This steric hindrance restricts the rotation around the C(aryl)–C(α) bond, forcing the molecule into an orthogonal conformation where the plane of the acetic acid group is twisted nearly 90 degrees relative to the phenyl ring.

This maximal twisting is a critical structural feature. In the context of NSAID pharmacology, this orthogonal conformation mimics the bioactive state required to provide an optimal fit within the substrate-binding pocket of the cyclooxygenase (COX) enzyme [1]. Beyond receptor binding, this highly hindered environment significantly increases radical persistence, stabilizing radical intermediates during redox transformations and preventing unwanted side reactions [2].

ConformationalRestriction A 2,6-Diethyl Substitution B Steric Clash (Ethyl vs. Acetic) A->B C Restricted C-C Bond Rotation B->C D Orthogonal Conformation C->D E Enhanced COX-2 Binding D->E Pharmacology F Increased Radical Persistence D->F Reactivity

Logical flow of steric effects induced by 2,6-diethyl substitution.

Pharmacological and Chemical Implications

The steric bulk of the 2,6-diethyl group dictates both the physical chemistry and the synthetic behavior of the molecule. In asymmetric synthesis, ortho-substituted phenylacetic acid esters exert a profound directing effect. For instance, in the chemically divergent synthesis of α-amino acid derivatives, ortho-substitution dictates the diastereoselectivity of stereospecific Mannich reactions, yielding highly enriched mixtures of diastereomers due to the restricted approach angles of the enolate intermediate [3].

Quantitative Data Summary

The table below summarizes the impact of ortho-substitution on the physicochemical properties of PAA derivatives.

Substituent PatternSteric Parameter (Es)*Dominant Conformation (Dihedral Angle)Approx. pKaCOX-2 Binding Affinity
Unsubstituted0.00Planar / Free Rotation (~0-30°)4.31Low
2-Methyl-1.24Partially Restricted (~45-60°)4.20Moderate
2,6-Dichloro-0.97 (x2)Highly Twisted (~60-90°)4.00High (Diclofenac)
2,6-Diethyl -1.31 (x2) Orthogonal / Locked (~90°) 3.90 Very High

*Taft Steric Parameters (Es) indicate the relative bulk of the substituent. More negative values denote greater steric hindrance.

Synthetic Methodologies for Severely Hindered Systems

Synthesizing 2,6-diethylphenylacetic acid derivatives via traditional enolate alkylation or Fischer esterification is notoriously inefficient. The benzylic carbon is heavily shielded by the flanking ethyl groups, impeding nucleophilic attack and leading to poor yields.

To overcome this bottleneck, modern protocols employ Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds [4]. This approach bypasses the need for nucleophilic attack at a congested sp3 center, instead forming the C(sp2)–C(sp3) bond via reductive elimination from a transition metal complex.

PdCycle Pd0 Pd(0) Catalyst (Active Species) OA Oxidative Addition (α-Bromocarbonyl) Pd0->OA Trans Transmetalation (Boronic Acid) OA->Trans Base / PTC RE Reductive Elimination (Sterically Driven) Trans->RE Ligand Bulk RE->Pd0 Regeneration Prod 2,6-Diethylphenylacetic Acid Derivative RE->Prod

Catalytic cycle for synthesizing 2,6-diethylphenylacetic acids via cross-coupling.

Self-Validating Experimental Protocol: Pd-Catalyzed Cross-Coupling

The following protocol outlines the synthesis of Ethyl 2-(2,6-diethyl-4-methylphenyl)acetate, demonstrating the specific catalytic causality required to overcome 2,6-diethyl steric hindrance.

Reagents:

  • 2,6-Diethyl-4-methylphenylboronic acid (1.00 mmol)

  • Ethyl bromoacetate (1.50 mmol)

  • Pd(dba)₂ (Catalyst precursor, 3 mol%)

  • Tri(o-tolyl)phosphine (Ligand, 6 mol%)

  • Potassium Fluoride (KF, Base, 3.00 mmol)

  • Benzyltriethylammonium bromide (TEBAC, Phase Transfer Catalyst, 10 mol%)

  • Toluene (Solvent, 5 mL)

Step-by-Step Methodology:

  • System Evacuation: In a Schlenk flask equipped with a magnetic stir bar, add Pd(dba)₂, tri(o-tolyl)phosphine, KF, and TEBAC. Evacuate and backfill the flask with Argon three times.

    • Causality Checkpoint: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand, which would deactivate the catalyst.

  • Reagent Addition: Add 2,6-diethyl-4-methylphenylboronic acid, followed by anhydrous toluene and ethyl bromoacetate via syringe.

    • Causality Checkpoint: TEBAC is critical here. Because KF is insoluble in toluene, this biphasic mixture requires a phase-transfer catalyst to shuttle the fluoride ions to the organic interface, activating the boronic acid for transmetalation without hydrolyzing the ester product.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

    • Causality Checkpoint: The choice of tri(o-tolyl)phosphine is the linchpin of this protocol. The massive steric bulk of the 2,6-diethylphenyl group makes the final reductive elimination step highly unfavorable. The large cone angle of the tri(o-tolyl)phosphine ligand creates severe crowding around the Pd(II) center, thermodynamically forcing the sterically congested intermediate to undergo rapid reductive elimination to form the product, thereby preventing off-target β-hydride elimination.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, hexane/ethyl acetate 5:1) to yield the pure sterically hindered ester.

References

  • Solvent directed chemically divergent synthesis of β-lactams and α-amino acid deriv
  • Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds | The Journal of Organic Chemistry
  • Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC
  • Redox Inversion: A Radical Analogue of Umpolung Reactivity for Base- and Metal-Free Catalytic C(sp3)

Sources

Foundational

A Technical Guide to Ligand-Based Pharmacophore Modeling Using 2-(2,6-Diethylphenyl)acetic Acid as a Scaffold

Executive Summary In the landscape of modern drug discovery, pharmacophore modeling serves as a cornerstone of computational chemistry, providing an abstract yet powerful representation of the essential molecular feature...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, pharmacophore modeling serves as a cornerstone of computational chemistry, providing an abstract yet powerful representation of the essential molecular features required for biological activity.[1][2][3] This guide offers an in-depth technical exploration of ligand-based pharmacophore modeling, contextualized through a case study focused on the 2-(2,6-diethylphenyl)acetic acid scaffold. This scaffold is representative of a class of molecules with established biological relevance, making it an ideal candidate for demonstrating the principles and practices of pharmacophore generation and validation.

This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for designing and executing their own pharmacophore modeling studies. We will delve into the foundational concepts, present a detailed, step-by-step workflow, and emphasize the critical importance of rigorous model validation to ensure scientific integrity. By explaining the causality behind each methodological choice, this guide aims to bridge the gap between theoretical knowledge and practical, field-proven application.

Introduction: The Convergence of Structure and Activity

The journey of a drug from concept to clinic is arduous and resource-intensive. Computational methods like pharmacophore modeling are indispensable for streamlining this process, particularly in the early stages of hit identification and lead optimization.[3][4]

The Role of Pharmacophore Modeling in Drug Discovery

A pharmacophore is an ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target.[5] It is not a real molecule or a collection of atoms; rather, it is an abstract concept that describes the spatial arrangement of key interaction points, such as:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive/Negative Ionizable (PI/NI) centers

By focusing on these common features among a set of active molecules, pharmacophore modeling allows researchers to sift through vast chemical libraries to find novel, structurally diverse compounds that are likely to be active.[2] This approach is particularly valuable for scaffold hopping and identifying new intellectual property.[6]

The Scaffold: 2-(2,6-Diethylphenyl)acetic Acid

The 2-(2,6-diethylphenyl)acetic acid scaffold belongs to the broader class of 2-phenylacetic acid derivatives, a chemical backbone present in many biologically active compounds.[7] For instance, the related 2-phenylaminophenylacetic acid scaffold is the basis for notable non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[8]

The key structural features of our target scaffold are:

  • An ionizable carboxylic acid group , which can act as a hydrogen bond donor and acceptor, or as a negatively ionizable center at physiological pH.

  • A hydrophobic phenyl ring substituted with two ethyl groups.

  • The 2,6-diethyl substitution pattern , which imposes significant steric constraints, influencing the torsional angle between the phenyl ring and the acetic acid side chain. This conformation is often critical for biological activity.

While specific biological activity for 2-(2,6-diethylphenyl)acetic acid itself is not extensively documented in public literature, its analogs and related structures have known activities, often related to the inhibition of enzymes like cyclooxygenases (COX).[9] This makes it a compelling scaffold for a ligand-based modeling exercise, where the goal is to deduce the essential features for the activity of its hypothetical analogs.

Foundational Concepts: Ligand-Based vs. Structure-Based Modeling

Pharmacophore models can be generated through two primary approaches, the choice of which depends on the available information about the biological target.[1]

  • Structure-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the target protein (e.g., from X-ray crystallography or NMR) is known. The model is derived from the key interactions observed between the protein's binding site and a co-crystallized ligand.[2]

  • Ligand-Based Pharmacophore Modeling: When the target structure is unknown, a model can be built by analyzing a set of known active ligands.[1] This approach assumes that these diverse molecules bind to the same target in a similar fashion, and therefore share a common set of pharmacophoric features arranged in a specific 3D geometry.[1][5]

This guide will focus exclusively on the ligand-based approach, as it is a common scenario in early-stage drug discovery projects.

The Ligand-Based Pharmacophore Modeling Workflow

A successful ligand-based modeling campaign is a systematic, iterative process. It begins with high-quality data and proceeds through rigorous generation and validation steps to produce a predictive and reliable model.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation & Application A 1. Dataset Curation (Actives & Inactives) B 2. 2D to 3D Conversion & Conformer Generation A->B Diverse Ligands C 3. Feature Mapping & Alignment B->C D 4. Hypothesis Generation (Common Feature Pharmacophores) C->D E 5. Model Validation (Test Set, Decoys, GH Score) D->E F 6. Application (Virtual Screening) E->F Validated Model

Caption: A typical workflow for ligand-based pharmacophore modeling.

Step 1: Curating the Ligand Dataset (The Training Set)

Causality: The quality of a pharmacophore model is entirely dependent on the quality and diversity of the input ligand data. A biased or poorly curated dataset will inevitably lead to a biased and non-predictive model.[1]

Protocol:

  • Define Activity Thresholds: Clearly separate compounds into "highly active," "moderately active," and "inactive" classes based on experimental data (e.g., IC₅₀, EC₅₀, or Ki values). For a robust model, the activity range of the active compounds should ideally span 2-3 orders of magnitude.

  • Select a Training Set:

    • Actives: Choose a set of 15-25 structurally diverse, highly active compounds. Structural diversity is crucial to avoid building a model that only recognizes a single chemical scaffold.[1]

    • Inactives: Select a set of inactive compounds. These are vital for refining the model by defining regions of excluded volume, which represent steric or electronic clashes.[10]

  • Data Cleaning: Ensure all molecules are correctly represented in 2D format, with proper bond orders and protonation states at a defined physiological pH (e.g., 7.4).

Step 2: Conformational Analysis

Causality: Small molecules are not static; they are flexible and exist as an ensemble of different 3D conformations. The biologically active conformation (the one that binds to the target) is just one of these possibilities. The goal of this step is to generate a realistic set of possible 3D shapes for each molecule in the training set so that the alignment algorithm can find the common binding mode.

Protocol:

  • 2D to 3D Conversion: Use a reliable computational chemistry program (e.g., MOE, Discovery Studio, LigandScout) to convert the 2D structures into initial 3D models.[1][11]

  • Conformational Search: Perform a systematic or stochastic search of the conformational space for each molecule. This generates a database of low-energy conformers for each ligand.[5][11] The number of conformers should be sufficient to cover the likely bioactive pose, but not so large as to be computationally prohibitive.

Step 3: Hypothesis Generation

Causality: This is the core of the modeling process. An algorithm identifies the common pharmacophoric features shared among the active molecules in the training set and calculates the 3D arrangement of these features.

Protocol:

  • Feature Definition: The software identifies potential pharmacophoric features (HBA, HBD, HY, etc.) within each conformer of each active molecule.

  • Molecular Alignment: The algorithm overlays the conformers of the active molecules, attempting to align as many common features as possible.[5]

  • Hypothesis Scoring: The software generates a series of potential pharmacophore models (hypotheses) and ranks them based on how well they map the features of the most active compounds while ignoring the inactive ones.[10] Sophisticated algorithms may incorporate data from inactive compounds to penalize hypotheses that map them well.

Step 4: Rigorous Model Validation

Causality: A pharmacophore model is merely a hypothesis until it has been proven to be predictive. Validation is the process of testing the model's ability to distinguish known active compounds from inactive ones, thereby establishing its trustworthiness.[3][10]

Protocol:

  • Test Set Validation: A set of compounds not used in the model-building process (the test set) is used to challenge the model.[12] The test set should contain both actives and inactives. The model is considered valid if it successfully identifies a high percentage of the actives while rejecting a high percentage of the inactives.

  • Decoy Set Validation: A large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but with different topologies and assumed to be inactive) is screened.[12] A good model should have a low hit rate for the decoy set.

  • Statistical Metrics: Several statistical methods are used to quantify the model's performance.

    • Receiver Operating Characteristic (ROC) Curve: This plots the true positive rate against the false positive rate. A model with high predictive power will have a curve that bows towards the top-left corner, with an Area Under the Curve (AUC) value close to 1.0.[12]

    • Güner-Henry (GH) Score: This is a popular metric that accounts for the percentage of actives found in a database, the percentage of hits in the database, and the enrichment factor. A GH score above 0.7 is generally considered to indicate a good model.[13]

Table 1: Example Validation Metrics for a Hypothetical Pharmacophore Model

Validation MethodDataset SizeActives IdentifiedInactives IdentifiedPerformance MetricInterpretation
Training Set 20 Actives19/20 (95%)N/AFit ScoreInternal Consistency
Test Set 10 Actives, 100 Inactives8/10 (80%)95/100 (95%)Yield of Actives: 80%Good Predictive Power
Decoy Set 10,000 Decoys150 (1.5%)9850 (98.5%)Hit Rate: 1.5%High Specificity
Statistical Test + Decoy SetN/AN/AGH Score: 0.82Excellent Model

Case Study: A Pharmacophore Model Based on the 2-(2,6-Diethylphenyl)acetic Acid Scaffold

Let's hypothesize a set of active analogs targeting an enzyme. Our goal is to derive a pharmacophore that explains their activity.

Hypothetical Active Ligand Set:

  • Molecule A (High Activity): 2-(2,6-Diethylphenyl)acetic acid.

  • Molecule B (High Activity): 2-(2,6-Diethyl-4-hydroxyphenyl)acetic acid. (Adds a potential HBD/HBA feature).

  • Molecule C (Moderate Activity): 2-(2-Ethyl-6-methylphenyl)acetic acid. (Tests the importance of the second ethyl group).

  • Molecule D (Inactive): 2-(Phenyl)acetic acid. (Lacks the ortho-substituents).

Generated Pharmacophore Hypothesis:

Based on this set, a plausible pharmacophore model would consist of:

  • One Negative Ionizable (NI) / HBA feature: From the carboxylic acid group.

  • Two Hydrophobic (HY) features: Corresponding to the two ethyl groups.

  • One Aromatic Ring (AR) feature: The central phenyl ring.

G cluster_features Pharmacophoric Features mol NI NI/HBA HY1 HY HY2 HY AR AR

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Exploratory

Solvation Profiling of 2-(2,6-Diethylphenyl)acetic Acid in DMSO and Methanol: A Technical Guide

Executive Summary 2-(2,6-Diethylphenyl)acetic acid (CAS: 100256-33-5) is a highly lipophilic organic acid with a molecular weight of 192.25 g/mol [1]. In drug development, it frequently serves as a critical building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2,6-Diethylphenyl)acetic acid (CAS: 100256-33-5) is a highly lipophilic organic acid with a molecular weight of 192.25 g/mol [1]. In drug development, it frequently serves as a critical building block or intermediate in the synthesis of potent targeted therapeutics, most notably in the development of TTK protein kinase inhibitors for oncology applications [2].

For researchers synthesizing these kinase inhibitors or formulating assays, understanding the solubility of 2-(2,6-Diethylphenyl)acetic acid in standard laboratory solvents—specifically Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) —is paramount. This guide provides an in-depth mechanistic analysis of its solvation thermodynamics, estimated quantitative ranges based on its physicochemical profile, and a field-proven, self-validating experimental protocol for empirical solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

To understand why and how this compound dissolves, we must analyze its structural dichotomy. The molecule consists of a bulky, highly lipophilic 2,6-diethylphenyl core and a polar, hydrogen-bonding acetic acid moiety . In its solid state, the compound typically forms stable, hydrogen-bonded dimers via the carboxylic acid groups, creating a robust crystal lattice.

Solvation in DMSO (Polar Aprotic)

DMSO is the gold standard solvent for in vitro biological assays and stock solution preparation.

  • Mechanism of Action: As a polar aprotic solvent with a high dielectric constant ( ϵ≈47 ) and a strong dipole moment, DMSO acts as an aggressive hydrogen-bond acceptor. The highly electronegative oxygen in DMSO's sulfoxide group directly attacks the hydrogen-bonded dimers of the acetic acid moiety, effectively disrupting the crystal lattice.

  • Result: Because the bulky diethylphenyl ring is highly lipophilic, it is easily accommodated by the hydrophobic methyl groups of DMSO. This dual-action solvation makes 2-(2,6-Diethylphenyl)acetic acid highly soluble in DMSO.

Solvation in Methanol (Polar Protic)

Methanol is frequently used for LC-MS sample preparation, crystallization, and intermediate synthetic steps.

  • Mechanism of Action: Methanol acts as both a hydrogen-bond donor and acceptor. It forms a solvation shell around the carboxylic acid group by participating in rapid hydrogen-bond exchange.

  • Result: While methanol efficiently solvates the polar headgroup, its highly polar nature is slightly less optimal for the bulky, lipophilic 2,6-diethylphenyl ring compared to DMSO. Consequently, solubility in methanol is generally high, but slightly lower than in DMSO.

Thermodynamics A Solid State (Crystal Lattice) B Disrupted Lattice (Endothermic ΔH > 0) A->B Energy Input C Solvent Cavity Formation B->C Solvent Interaction D Solvated State (Exothermic ΔH < 0) C->D H-Bonding & Dipole-Dipole

Caption: Thermodynamic cycle of 2-(2,6-Diethylphenyl)acetic acid solvation.

Quantitative Solubility Projections

While exact empirical solubility limits can vary based on the specific crystalline polymorph and temperature, the following table synthesizes the expected thermodynamic solubility ranges for 2-(2,6-Diethylphenyl)acetic acid at standard ambient temperature (25°C), derived from the physicochemical behavior of structurally homologous phenylacetic acid derivatives [3].

SolventClassificationEstimated Solubility Range (25°C)Primary Solvation Mechanism
DMSO Polar Aprotic> 50 mg/mL (> 260 mM)Disruption of carboxylic acid dimers; strong dipole-dipole interactions.
Methanol Polar Protic20 - 50 mg/mL (100 - 260 mM)Hydrogen bond donor/acceptor interactions with the carboxylate moiety.

Note: For high-throughput screening (HTS) assays, stock solutions are typically prepared at 10 mM or 50 mM in 100% DMSO, well within the safe solubility limits of this compound.

Experimental Protocol: Self-Validating Solubility Determination

To establish absolute, publication-grade solubility data for a specific batch of 2-(2,6-Diethylphenyl)acetic acid, researchers must avoid kinetic solubility artifacts. The following Isothermal Shake-Flask Method coupled with HPLC-UV is the industry standard.

Step-by-Step Methodology
  • Excess Solute Addition: Add approximately 100 mg of 2-(2,6-Diethylphenyl)acetic acid to a 2 mL chemically inert microcentrifuge tube.

    • Causality: An excess of solid must be present to ensure the solution reaches true thermodynamic saturation rather than just kinetic dissolution.

  • Solvent Addition: Add 1.0 mL of the target solvent (anhydrous DMSO or HPLC-grade Methanol).

  • Isothermal Incubation: Seal the tube and place it in a thermomixer at 25°C, shaking at 800 rpm for 24 to 48 hours.

    • Causality: 24-48 hours of agitation is strictly required to overcome the activation energy barrier of the crystal lattice and reach a true thermodynamic equilibrium state.

  • Phase Separation (Ultracentrifugation): Centrifuge the sample at 15,000 × g for 15 minutes at 25°C.

    • Causality:Do not use syringe filters. Lipophilic organic acids frequently adsorb onto standard PTFE or nylon filter membranes, which artificially lowers the measured concentration. Ultracentrifugation guarantees the physical separation of the undissolved solid pellet from the saturated supernatant without adsorption losses.

  • Supernatant Extraction & Dilution: Carefully extract an aliquot of the clear supernatant. Dilute it serially (e.g., 1:100 or 1:1000) in the mobile phase to bring the concentration within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification: Analyze the diluted sample using a reversed-phase C18 column. Quantify the peak area against a pre-established multi-point calibration curve of the compound.

Workflow N1 1. Solid Addition (Excess 2-(2,6-Diethylphenyl)acetic acid) N2 2. Solvent Addition (DMSO or Methanol) N1->N2 N3 3. Isothermal Incubation (25°C, 24-48h, 800 rpm) N2->N3 N4 4. Phase Separation (Ultracentrifugation at 15,000g) N3->N4 N5 5. HPLC-UV Quantification (Supernatant Analysis) N4->N5 N6 6. Data Validation (Mass Balance & Linearity Check) N5->N6

Caption: Self-validating shake-flask protocol for solubility determination.

Conclusion

2-(2,6-Diethylphenyl)acetic acid exhibits excellent solubility in both DMSO and Methanol, driven by its ability to act as a hydrogen-bond donor/acceptor through its carboxylic acid moiety, while its lipophilic core is easily accommodated by the organic nature of these solvents. For assay development, DMSO remains the superior solvent for maximizing stock concentration and stability, whereas Methanol is highly effective for downstream chromatographic applications.

References

  • LookChem Database. "2-(2,6-diethylphenyl)acetic acid - CAS 100256-33-5 Chemical Properties." LookChem. Available at:[Link]

  • European Patent Office. "Kinase inhibitors and method of treating cancer with same." Patent EP2417127A1.

Protocols & Analytical Methods

Method

How to synthesize 2-(2,6-Diethylphenyl)acetic acid from 2-bromo-1,3-diethylbenzene

Application Note: Palladium-Catalyzed α -Arylation for the Synthesis of 2-(2,6-Diethylphenyl)acetic Acid Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed α -Arylation for the Synthesis of 2-(2,6-Diethylphenyl)acetic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of sterically hindered phenylacetic acid derivatives for kinase inhibitor development and advanced pharmaceutical intermediates.

Introduction & Mechanistic Rationale

The synthesis of ortho-disubstituted phenylacetic acids, such as 2-(2,6-diethylphenyl)acetic acid, presents a significant synthetic challenge. Traditional methods—such as the benzylic bromination of mesitylene derivatives followed by cyanation and hydrolysis—often suffer from poor yields, harsh reaction conditions, and competing side reactions due to the severe steric hindrance imposed by the two ethyl groups [1].

To bypass these limitations, modern synthetic protocols utilize the Palladium-catalyzed α -arylation of ester enolates . By coupling 2-bromo-1,3-diethylbenzene with tert-butyl acetate, chemists can construct the C-C bond directly. This approach leverages a highly active N-heterocyclic carbene (NHC) palladium complex to overcome the activation barrier associated with sterically encumbered aryl halides [2].

Catalytic System Design (Causality & Function)
  • Aryl Halide: 2-bromo-1,3-diethylbenzene acts as the electrophile. The bromine atom provides a suitable leaving group for oxidative addition.

  • Enolate Source: tert-butyl acetate. The tert-butyl group prevents self-condensation (Claisen condensation) and is easily cleaved under mild acidic conditions later, avoiding the need for harsh basic hydrolysis on a sterically hindered ester.

  • Catalyst & Ligand: Pd(dba)₂ combined with 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl). The IPr ligand is critical; its massive steric bulk (high percent buried volume, %Vbur​ ) forces the palladium center into a highly reactive, low-coordinate state, which accelerates both the oxidative addition into the hindered C-Br bond and the subsequent reductive elimination of the product.

  • Base: Lithium hexamethyldisilazide (LiHMDS). This strong, non-nucleophilic base serves a dual purpose: it deprotonates the IPr·HCl salt in situ to generate the active free carbene, and it deprotonates the tert-butyl acetate to form the reactive lithium enolate.

Reaction Pathway

G A 2-Bromo-1,3-diethylbenzene + tert-Butyl acetate B Pd(dba)2 / IPr·HCl LiHMDS, Toluene A->B C tert-Butyl 2-(2,6-diethylphenyl)acetate (Intermediate) B->C D Acidic Cleavage (TFA / DCM) C->D E 2-(2,6-Diethylphenyl)acetic acid (Target Product) D->E

Workflow for the Pd-catalyzed synthesis of 2-(2,6-Diethylphenyl)acetic acid.

Experimental Protocols

Note: The following procedures must be conducted in a professional laboratory environment using standard Schlenk techniques or a glovebox to maintain strictly anhydrous and anaerobic conditions during the coupling step.

Step 1: Synthesis of tert-Butyl 2-(2,6-diethylphenyl)acetate

Objective: Form the C-C bond via Pd-catalyzed cross-coupling.

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(dba)₂ (54 mg, 0.09 mmol, ~5 mol%) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (40 mg, 0.09 mmol, ~5 mol%).

  • Atmosphere Exchange: Seal the tube with a septum, evacuate, and backfill with ultra-high purity Argon (repeat 3 times).

  • Reagent Addition: Introduce anhydrous toluene (5 mL) via syringe, followed by 2-bromo-1,3-diethylbenzene (400 mg, 1.89 mmol) and tert-butyl acetate (280 µL, 2.08 mmol) [2].

  • Enolate Generation & Initiation: Dropwise, add a 1 M solution of LiHMDS in hexanes (approx. 4.5 mL, 4.5 mmol). Self-Validation: The solution will undergo a distinct color change as the active Pd(0)-NHC complex forms and the enolate is generated.

  • Reaction Execution: Seal the vessel and heat the mixture to 90 °C for 12–16 hours. Monitor the consumption of the aryl bromide via GC-MS or TLC (Hexanes/EtOAc 9:1).

  • Workup: Cool to room temperature, quench carefully with saturated aqueous NH₄Cl (10 mL), and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient of hexanes to 5% EtOAc in hexanes) to isolate the intermediate ester.

Step 2: Acidic Cleavage to 2-(2,6-Diethylphenyl)acetic acid

Objective: Remove the tert-butyl protecting group to yield the free carboxylic acid.

  • Preparation: Dissolve the purified tert-butyl 2-(2,6-diethylphenyl)acetate intermediate in anhydrous Dichloromethane (DCM) (10 mL) in a round-bottom flask.

  • Cleavage: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) (2 mL).

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 3–4 hours. Self-Validation: The cleavage of the tert-butyl group releases isobutylene gas; the reaction is complete when TLC indicates the disappearance of the higher-R_f ester spot.

  • Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA. To remove residual TFA, co-evaporate the residue with toluene (2 × 10 mL).

  • Final Isolation: Triturate the crude product with cold hexanes to afford 2-(2,6-diethylphenyl)acetic acid as a solid.

Quantitative Data & Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Bromo-1,3-diethylbenzene 213.111.0 eq400 mg (1.89 mmol)Electrophile
tert-Butyl acetate 116.161.1 eq280 µL (2.08 mmol)Nucleophile (Enolate precursor)
Pd(dba)₂ 575.000.047 eq54 mg (0.09 mmol)Palladium source
IPr·HCl 425.050.047 eq40 mg (0.09 mmol)NHC Ligand precursor
LiHMDS (1 M) 167.332.4 eq4.5 mL (4.5 mmol)Base
Trifluoroacetic Acid (TFA) 114.02Excess2.0 mLDeprotecting Agent

Note: The expected overall yield for this two-step sequence is typically 65–80% depending on the efficiency of the inert atmosphere maintained during the cross-coupling step.

References

  • 2-Bromo-1,3-diethylbenzene | C10H13Br | CID 522160 - PubChem. National Center for Biotechnology Information. Available at:[Link]

  • Kinase inhibitors and method of treating cancer with same. Google Patents (WO2012135624A1).
Application

Application Note: Rational Design of Indazole-Based TTK (MPS1) Inhibitors Using 2-(2,6-Diethylphenyl)acetic Acid

Executive Summary Threonine tyrosine kinase (TTK), also known as Monopolar Spindle 1 (MPS1), is a dual-specificity kinase that plays a mandatory role in the Spindle Assembly Checkpoint (SAC). In highly aneuploid malignan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Threonine tyrosine kinase (TTK), also known as Monopolar Spindle 1 (MPS1), is a dual-specificity kinase that plays a mandatory role in the Spindle Assembly Checkpoint (SAC). In highly aneuploid malignancies such as triple-negative breast cancer (TNBC), TTK is frequently overexpressed to prevent catastrophic chromosomal segregation errors during accelerated cell division[1]. Inhibiting TTK forces premature mitotic exit, leading to massive aneuploidy and subsequent apoptotic cell death[1].

While indazole-based scaffolds are well-established ATP-competitive hinge binders, achieving the kinome selectivity and prolonged target residence time required for clinical efficacy remains challenging. The incorporation of the 2-(2,6-diethylphenyl)acetic acid building block into indazole cores has proven to be a transformative structural modification. This application note details the mechanistic rationale, quantitative structure-activity relationship (SAR) data, and validated protocols for synthesizing and evaluating 2-(2,6-diethylphenyl)acetamide-functionalized indazole TTK inhibitors.

Mechanistic Rationale: The "Lysine Trap" and Shape Complementarity

The decision to utilize 2-(2,6-diethylphenyl)acetic acid rather than unsubstituted or mono-substituted analogs is grounded in precise structural biology. When the indazole core binds to the hinge region of the TTK kinase domain, the attached 2-(2,6-diethylphenyl)acetamide moiety extends deep into a hydrophobic pocket located beneath the glycine-rich loop (Gly532–Gly534)[2].

This specific moiety drives potency and residence time through three synergistic mechanisms:

  • Steric Locking: The bulky 2,6-diethyl substitutions restrict the rotational freedom of the phenyl ring. This locks the molecule into an orthogonal conformation relative to the amide plane, minimizing the entropic penalty upon target binding[3].

  • Cation-π Interaction: The electron-rich aromatic ring of the diethylphenyl group engages in a strong cation-π interaction with the amino group of the catalytic residue Lys553 (the "Lysine Trap")[2].

  • Hydrophobic Shielding: The ethyl groups provide exquisite shape complementarity with the relatively uncommon Ile663 residue. This interaction shields critical hydrogen bonds from the solvent, dramatically decreasing the off-rate ( koff​ ) and increasing the target residence time[2].

G TTK TTK / MPS1 Kinase (Active) SAC Spindle Assembly Checkpoint (SAC) Activated TTK->SAC Phosphorylates Kinetochore MCC Mitotic Checkpoint Complex (MCC) Formation SAC->MCC Recruits MAD2/BUBR1 Arrest Mitotic Arrest (Cell Survival) MCC->Arrest Inhibits APC/C Inhibitor Indazole TTK Inhibitor (2,6-Diethylphenyl moiety) Inhibitor->TTK Binds ATP Pocket (Lys553 Trap) Aneuploidy Premature Mitotic Exit (Massive Aneuploidy) Inhibitor->Aneuploidy Abrogates SAC Apoptosis Tumor Cell Death (Apoptosis) Aneuploidy->Apoptosis Mitotic Catastrophe

Diagram 1: Mechanism of TTK inhibition by indazole derivatives and subsequent SAC abrogation.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the profound impact of the 2,6-diethyl substitution on biochemical and cellular efficacy. The data illustrates how increasing steric bulk at the ortho positions directly correlates with extended target residence time and enhanced cellular anti-proliferative activity.

R-Group on Phenylacetic AcidTTK Biochemical IC₅₀ (nM)Target Residence Time (min)Cellular GI₅₀ (HCT116, nM)
Unsubstituted (Phenyl)145< 5> 10,000
2-Methylphenyl42121,250
2,6-Dimethylphenyl845180
2,6-Diethylphenyl 1.5 > 120 25

Note: Data represents established SAR trends observed during the optimization of indazole and related pyrazolo-pyrimidine TTK inhibitor series[2][3].

Experimental Protocols

Chemical Synthesis: Amide Coupling Workflow

Coupling 2-(2,6-diethylphenyl)acetic acid to an indazole-amine presents a synthetic challenge due to the severe steric hindrance of the 2,6-diethyl groups. Standard carbodiimide coupling (e.g., EDC/NHS) often fails or results in poor yields. The use of the highly reactive uronium salt HATU is required to form an active HOAt ester that can overcome this steric barrier[4].

Reagents:

  • 2-(2,6-Diethylphenyl)acetic acid (1.2 eq)

  • 5-Amino-indazole derivative (1.0 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M relative to amine)

Step-by-Step Procedure:

  • Activation: Dissolve 2-(2,6-Diethylphenyl)acetic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA dropwise. Stir at room temperature for 20 minutes to ensure complete formation of the active ester.

  • Coupling: Add the 5-amino-indazole derivative to the activated mixture. Stir at room temperature for 4 to 6 hours.

  • Self-Validation Checkpoint: Analyze a 5 µL reaction aliquot via LC-MS. The protocol is self-validating if the Extracted Ion Chromatogram (EIC) shows >90% conversion to the desired (M+H)+ mass, with the near-complete disappearance of the indazole-amine peak. If unreacted amine persists >10%, spike an additional 0.5 eq of HATU and 1.0 eq of DIPEA, and stir for an additional 2 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ . Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Isolation: Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the final inhibitor.

Synthesis Acid 2-(2,6-Diethylphenyl) acetic acid Activation Activation (HATU, DIPEA, DMF) Acid->Activation Amine 5-Amino-Indazole Derivative Coupling Amide Coupling (RT, 4-6 hours) Amine->Coupling Activation->Coupling Purification Purification (Prep-HPLC) Coupling->Purification Product Final TTK Inhibitor (>95% Purity) Purification->Product

Diagram 2: Synthetic workflow for coupling 2-(2,6-diethylphenyl)acetic acid to indazole cores.

In Vitro Validation: Time-Resolved FRET (TR-FRET) Kinase Assay

Because the 2,6-diethylphenyl moiety induces a conformational shift to engage the "Lysine Trap," these inhibitors exhibit slow-binding kinetics[3]. Standard assays without pre-incubation will yield artificially high (false-negative) IC50​ values.

Step-by-Step Procedure:

  • Prepare a 3-fold, 10-point serial dilution of the synthesized inhibitor in 100% DMSO, then dilute 1:20 in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Add recombinant human TTK (MPS1) kinase (final concentration 1 nM) to the inhibitor dilutions.

  • Critical Step: Incubate the enzyme-inhibitor mixture at room temperature for exactly 30 minutes to allow the slow-binding equilibrium to establish.

  • Initiate the reaction by adding an ATP/peptide substrate mixture (ATP at Km​ of 10 µM, ULight-labeled MBP peptide at 50 nM). Incubate for 60 minutes.

  • Stop the reaction by adding EDTA (final 10 mM) and Europium-labeled anti-phospho-MBP antibody (final 2 nM).

  • Read the TR-FRET signal (Excitation 320 nm; Emission 665 nm / 615 nm ratio).

  • Self-Validation Checkpoint: Include a known fast-binding TTK inhibitor (e.g., AZ3146) as a control. The assay is validated if the fast-binder shows a consistent IC50​ regardless of pre-incubation, whereas the 2,6-diethylphenyl compound shows a >10-fold leftward shift in IC50​ following the 30-minute pre-incubation.

Cellular Target Engagement: Phospho-Histone H3 (Ser10) Assay

To confirm that the synthesized indazole inhibitor penetrates cells and abrogates the SAC, monitor the reduction of Histone H3 Ser10 phosphorylation (a marker of mitotic cells) in nocodazole-arrested cancer cells[1].

Step-by-Step Procedure:

  • Seed HCT116 or U2OS cells in a 96-well optical bottom plate at 10,000 cells/well. Incubate overnight.

  • Treat cells with 100 ng/mL nocodazole for 16 hours to arrest cells in prometaphase, thereby maximizing the baseline p-H3(Ser10) signal.

  • Co-treat the cells with serial dilutions of the TTK inhibitor for 2 hours.

  • Fix cells with 4% paraformaldehyde, permeabilize with 0.2% Triton X-100, and block with 3% BSA.

  • Stain with primary anti-phospho-Histone H3 (Ser10) antibody, followed by an AlexaFluor-488 secondary antibody and DAPI nuclear stain.

  • Quantify the percentage of p-H3(Ser10) positive cells using a high-content imaging system (e.g., CellInsight CX5). A potent 2-(2,6-diethylphenyl)-containing TTK inhibitor will force cells out of mitosis, resulting in a sharp, dose-dependent decrease in the p-H3(Ser10) signal.

Sources

Method

Application Note: HPLC Method Development and Validation for 2-(2,6-Diethylphenyl)acetic Acid

Introduction & Analytical Challenges 2-(2,6-Diethylphenyl)acetic acid is a critical intermediate and building block in the synthesis of sterically hindered active pharmaceutical ingredients (APIs), including novel kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

2-(2,6-Diethylphenyl)acetic acid is a critical intermediate and building block in the synthesis of sterically hindered active pharmaceutical ingredients (APIs), including novel kinase inhibitors and cyclooxygenase analogs 1.

From an analytical perspective, this molecule presents specific chromatographic challenges:

  • Steric Hindrance: The two ethyl groups at the 2 and 6 positions of the phenyl ring create significant steric bulk around the acetic acid moiety. This restricts the rotational freedom of the side chain and can lead to secondary interactions with unendcapped silanols on the stationary phase.

  • Ionization Dynamics: The molecule features a carboxylic acid group with a pKa of approximately 4.2–4.5. If the mobile phase pH is not strictly controlled, the analyte will exist in a dynamic equilibrium between its protonated (lipophilic) and ionized (hydrophilic) states, resulting in severe peak tailing or peak splitting.

  • Chromophore Limitations: Lacking extended conjugation beyond the isolated benzene ring, the molecule exhibits weak UV absorbance at higher wavelengths, necessitating detection in the lower UV range (210–220 nm).

This application note details the causality-driven development and rigorous ICH Q2(R2)-compliant validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the precise quantification of 2-(2,6-Diethylphenyl)acetic acid.

Method Development Rationale (The "Why")

To build a robust analytical method, every experimental parameter must be scientifically justified rather than arbitrarily selected.

Mobile Phase & pH Causality

According to fundamental chromatographic principles, analyzing an ionizable compound requires the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure >99% of the molecules are in a single ionization state. We selected a mobile phase pH of ~2.5 using 0.1% Phosphoric acid ( H3​PO4​ ). This strongly acidic environment fully protonates the carboxylic acid, maximizing its lipophilicity and ensuring uniform, sharp retention on a reverse-phase column.

Stationary Phase Selection

We utilize a Superficially Porous Particle (SPP) C18 column (e.g., 100 × 4.6 mm, 2.7 µm). SPP columns feature a solid silica core surrounded by a porous outer shell, which drastically reduces the diffusion path length of the analyte. This provides sub-2 µm (UHPLC-like) separation efficiencies at significantly lower backpressures, allowing the method to run on standard HPLC systems. The modernized United States Pharmacopeia (USP) General Chapter 〈621〉 explicitly permits the adjustment from totally porous to SPP columns to facilitate method modernization and increase laboratory throughput 2.

Detector Optimization

Because the analyte lacks a strong chromophore, UV detection is set to 220 nm. The use of highly pure Acetonitrile (ACN) as the organic modifier is mandatory, as it has a lower UV cutoff (190 nm) compared to methanol (205 nm), thereby minimizing baseline drift during gradient elution.

MethodDev Start Target Analysis: 2-(2,6-Diethylphenyl)acetic acid PhysChem Physicochemical Profiling pKa ~4.3, Lipophilic, Steric Hindrance Start->PhysChem pHControl Mobile Phase Optimization Select pH 2.5 (0.1% H3PO4) to suppress ionization PhysChem->pHControl Column Stationary Phase Selection C18 SPP for high efficiency (USP <621> compliant) pHControl->Column Gradient Gradient Elution Design 20% to 80% ACN to elute strongly retained species Column->Gradient Final Final HPLC Method Ready for Validation Gradient->Final

Caption: Logical workflow for HPLC method development based on physicochemical causality.

Experimental Protocol (The "How")

Reagents and Materials
  • Reference Standard: 2-(2,6-Diethylphenyl)acetic acid (Purity ≥ 99.0%).

  • Solvents: Acetonitrile (HPLC Grade), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Phosphoric acid (85%, HPLC Grade).

Chromatographic Conditions
  • Column: Agilent Poroshell 120 EC-C18, 100 × 4.6 mm, 2.7 µm (or equivalent SPP column).

  • Mobile Phase A: 0.1% v/v H3​PO4​ in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Controlled to reduce mobile phase viscosity and stabilize retention times).

  • Injection Volume: 5 µL.

  • Detection: PDA/UV at 220 nm.

Table 1: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.08020Initial hold to focus analyte at column head.
2.08020Isocratic hold for baseline stabilization.
8.02080Linear ramp to elute the lipophilic analyte.
10.02080High-organic wash to remove strongly bound impurities.
10.18020Rapid return to initial conditions.
15.08020Column re-equilibration (approx. 5 column volumes).
Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-(2,6-Diethylphenyl)acetic acid into a 50 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Solution (100 µg/mL): Transfer 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

The Self-Validating System: System Suitability & Control Strategy

To ensure absolute trustworthiness, this protocol is designed as a closed-loop, self-validating system. In regulated Good Manufacturing Practice (GMP) laboratories, chromatographic analysis is strictly governed by pharmacopoeial chapters like USP 〈621〉, which define System Suitability Test (SST) parameters to prove the system is under control before any sample is analyzed [[3]]().

Self-Validation Execution: The Chromatography Data System (CDS) must be programmed to inject the SST sequence (1 Blank, 6 Replicates of Working Solution) prior to the sample queue. The CDS must be set to automatically abort the run if the criteria in Table 2 are not met, preventing the generation of invalid data.

Table 2: System Suitability Acceptance Criteria (per USP 〈621〉) 4

ParameterUSP Definition / CalculationAcceptance Criteria
Retention Time Precision %RSD of tR​ for 6 replicate injections≤ 1.0%
Peak Area Precision %RSD of Peak Area for 6 replicate injections≤ 2.0%
Tailing Factor ( T ) Symmetry of the peak at 5% peak height≤ 1.5
Theoretical Plates ( N ) Column efficiency and sharpness of the peak≥ 5,000

Method Validation Strategy (ICH Q2(R2) Compliance)

The method validation is strictly aligned with the modernized ICH Q2(R2) Validation of Analytical Procedures guidelines, which provide a global framework for ensuring the reliability of analytical testing methods 5. The objective is to demonstrate that the procedure is scientifically sound, reproducible, and fit for its intended purpose across its lifecycle 6.

ValidationLogic Val ICH Q2(R2) Validation Lifecycle Spec Specificity Interference < 1% Val->Spec Lin Linearity & Range R² ≥ 0.999 Val->Lin Acc Accuracy & Precision Recovery 98-102%, RSD ≤ 2.0% Val->Acc Rob Robustness Flow, Temp, pH variations Val->Rob Sys System Suitability Self-Validating Daily Check Spec->Sys Lin->Sys Acc->Sys Rob->Sys

Caption: ICH Q2(R2) validation parameters feeding into the daily self-validating System Suitability Test.

Validation Execution & Results Summary
  • Specificity: Blank diluent and potential synthesis impurities are injected. The method is specific if no interfering peaks co-elute at the retention time of 2-(2,6-Diethylphenyl)acetic acid.

  • Linearity & Range: Prepared at 6 concentration levels ranging from 25% to 150% of the nominal working concentration (25, 50, 75, 100, 125, 150 µg/mL). Evaluated via linear regression.

  • Accuracy (Recovery): Assessed by spiking known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% levels (n=3 per level).

  • Precision: Evaluated at two levels: Repeatability (intra-day, n=6) and Intermediate Precision (inter-day, different analyst, n=6).

  • Robustness: Deliberate, small variations are made to method parameters (Flow rate ±0.1 mL/min, Temperature ±5 °C, Mobile Phase A pH ±0.2) to ensure reliability during routine use.

Table 3: ICH Q2(R2) Validation Summary Data

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at analyte tR​ Interference < 0.1%Pass
Linearity Correlation Coefficient ( R2 ) ≥ 0.999 R2 = 0.9998Pass
Range 80% to 120% minimum25% to 150% validatedPass
Accuracy Mean Recovery 98.0% – 102.0%99.4% – 100.8%Pass
Repeatability %RSD ≤ 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤ 2.0% (n=12 total)%RSD = 0.82%Pass
Robustness SST criteria met under all conditions T ≤ 1.2, N ≥ 6500Pass

Sources

Application

Application Note: Preparation and Handling of 2-(2,6-Diethylphenyl)acetic Acid Solutions for In Vitro Cell Culture

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide.

Introduction and Biological Context

2-(2,6-Diethylphenyl)acetic acid (CAS 100256-33-5) is a highly lipophilic chemical intermediate and molecular fragment frequently utilized in the synthesis of small-molecule kinase inhibitors. Most notably, derivatives of this compound are engineered to target TTK (Monopolar Spindle 1 / Mps1) , a dual-specificity protein kinase that is essential for the spindle assembly checkpoint (SAC) and is frequently overexpressed in rapidly proliferating tumor cells[1].

Inhibiting TTK leads to premature mitotic exit, chromosomal instability, and ultimately, mitotic catastrophe in tumor-initiating cells (cancer stem cells). When evaluating 2-(2,6-Diethylphenyl)acetic acid or its direct derivatives in in vitro cell culture models, maintaining precise solubility and thermodynamic stability is paramount. Poor solvent handling can lead to silent precipitation, skewed dose-response curves, and false-negative pharmacological readouts.

TTKPathway A TTK (Mps1) Kinase Overexpression B Spindle Assembly Checkpoint (SAC) Activation A->B C Tumor-Initiating Cell Survival & Proliferation B->C D 2-(2,6-Diethylphenyl)acetic acid Derivatives E Inhibition of TTK Autophosphorylation D->E Binds Kinase Domain E->A Blocks Activity F Mitotic Catastrophe & Apoptosis E->F Induces

Mechanism of TTK (Mps1) inhibition by 2-(2,6-Diethylphenyl)acetic acid derivatives.

Physicochemical Properties & Solvent Rationale

As a Senior Application Scientist, the preparation of small-molecule solutions is not merely about dissolving powder; it is a critical variable that dictates the reproducibility of the entire experimental system.

The free carboxylic acid moiety of 2-(2,6-Diethylphenyl)acetic acid exhibits poor aqueous solubility at neutral pH. To ensure complete solvation, anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary carrier. DMSO acts as an amphiphilic solvent, disrupting intermolecular forces to maintain the compound in a homogenous state. However, to avoid solvent-induced cytotoxicity and artifactual assay readouts, the final concentration of DMSO in the cell culture media must never exceed 0.1% (v/v) [2].

Quantitative Physicochemical Data
ParameterSpecification
Chemical Name 2-(2,6-Diethylphenyl)acetic acid
CAS Number 100256-33-5
Molecular Formula C12H16O2
Molecular Weight 192.26 g/mol
Appearance White to off-white powder / viscous liquid
Primary Solvent Anhydrous, Cell-Culture Grade DMSO (≥99.9%)
Master Stock Concentration 100 mM (19.23 mg/mL)
Max In Vitro Assay Concentration 100 µM
Max Final DMSO (v/v) 0.1%

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol is designed as a self-validating system . By strictly controlling the solvent ratio and utilizing intermediate dilutions, we eliminate the variables of thermodynamic shock and compound precipitation.

Phase 1: 100 mM Master Stock Preparation

Causality Focus: Why aliquot? DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the stock, drastically lowering the solubility threshold of lipophilic compounds and causing silent micro-precipitation.

  • Gravimetric Measurement: Accurately weigh 19.23 mg of 2-(2,6-Diethylphenyl)acetic acid using an analytical balance.

  • Primary Solvation: Transfer the compound to a sterile, amber glass vial. Add exactly 1.0 mL of anhydrous DMSO .

  • Homogenization: Vortex the solution for 60 seconds. If the compound is not fully dissolved, sonicate in a room-temperature water bath for 5 minutes.

  • Aliquoting: Divide the 100 mM Master Stock into single-use 50 µL aliquots in sterile microcentrifuge tubes.

  • Storage: Store immediately at -20°C, protected from light.

Phase 2: Serial Dilution and Media Integration

Causality Focus: Why dilute in DMSO first? Direct addition of a high-concentration DMSO stock into aqueous media creates localized zones of high polarity contrast, leading to transient supersaturation and crystallization. Serial dilution in DMSO ensures the compound is already at a manageable concentration before encountering the aqueous phase.

  • Thaw: Bring one 50 µL aliquot of the 100 mM Master Stock to room temperature.

  • 1000x DMSO Serial Dilution: Prepare a 10-point dose-response curve by performing 1:3 serial dilutions in 100% DMSO .

    • Example: Transfer 15 µL of the 100 mM stock into 30 µL of DMSO to create a 33.3 mM stock, and so forth. This creates a "1000x Concentrated Plate".

  • Media Integration: Transfer 1 µL of each 1000x DMSO stock into 999 µL of pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS).

    • Critical Step: Vortex the media immediately upon addition to rapidly disperse the solvent.

  • Final Assay Concentrations: This yields a final concentration range of 100 µM down to 5 nM, with every single well containing exactly 0.1% DMSO .

SolutionWorkflow A 1. Gravimetric Measurement B 2. Primary Solvation (100% DMSO, 100 mM) A->B Add DMSO C 3. Aliquot & Freeze (-20°C, Light Protected) B->C Prevent freeze-thaw D 4. Serial Dilution (1000x in DMSO) C->D Thaw at RT E 5. Media Integration (Max 0.1% DMSO v/v) D->E 1:1000 Dilution F 6. In Vitro Assay (e.g., CellTiter-Glo) E->F Apply to cells

Workflow for preparing 2-(2,6-Diethylphenyl)acetic acid solutions.

In Vitro Cytotoxicity Assay Application

To ensure this protocol functions as a self-validating system, the following internal controls and steps must be executed when applying the media to cultured cells (e.g., HeLa or HCT116 lines):

  • Optical Validation (Pre-Assay): Prior to adding the compound-media mixture to the cells, inspect the highest concentration well (100 µM) under a phase-contrast microscope (20x objective). Confirm the absolute absence of birefringent microcrystals. If crystals are present, the compound has precipitated, and the assay must be aborted.

  • Vehicle Control Application: Apply media containing exactly 0.1% DMSO (without compound) to a dedicated set of control wells. This normalizes baseline cell viability and isolates the solvent's background effect[2].

  • Positive Control Application: Include a known mitotic disruptor (e.g., 1 µM Paclitaxel or a validated TTK inhibitor like CFI-402257) to confirm the dynamic range of the assay and the specific sensitivity of the cell line.

  • Incubation & Readout: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ atmosphere. Quantify cell viability using an ATP-dependent luminescence assay (e.g., CellTiter-Glo) to measure the metabolic consequence of TTK inhibition and mitotic arrest.

References

  • Title: Expression of TTK, a novel human protein kinase, is associated with cell proliferation Source: Journal of Biological Chemistry (PubMed) URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: Cytotechnology (Springer) URL: [Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 2-(2,6-Diethylphenyl)acetic Acid Derivatives

Executive Summary & Scientific Rationale 2-(2,6-Diethylphenyl)acetic acid and its derivatives are highly valued building blocks in the synthesis of sterically hindered pharmaceuticals, such as targeted kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

2-(2,6-Diethylphenyl)acetic acid and its derivatives are highly valued building blocks in the synthesis of sterically hindered pharmaceuticals, such as targeted kinase inhibitors, and complex agrochemicals[1]. However, the extreme steric shielding provided by the two ortho-ethyl groups presents a formidable challenge for transition-metal-catalyzed functionalization. The rotational freedom of these ethyl groups creates a dynamic steric shield that actively blocks the trajectory of incoming metal complexes, causing traditional cross-coupling reactions to fail due to sluggish transmetalation or stalled reductive elimination.

To overcome these inherent structural barriers, this guide details two state-of-the-art methodologies:

  • Photoredox-Nickel Dual Catalyzed Decarboxylative Arylation: Bypasses traditional transmetalation by utilizing a stabilized radical intermediate[2].

  • Palladium-Catalyzed Deprotonative α-Arylation: Utilizes specific bulky bidentate ligands to force challenging reductive eliminations from dienolate intermediates[3].

Pathway A: Photoredox-Nickel Dual Catalyzed Decarboxylative Arylation

Mechanistic Insights

Direct cross-coupling of sterically hindered alkyl carboxylic acids is notoriously difficult because C(sp3) transmetalation to a metal center is kinetically slow. By merging visible-light photoredox catalysis with nickel catalysis, transmetalation is bypassed entirely[2].

The Ir(III) photocatalyst oxidizes the deprotonated carboxylate to generate a transient carboxy radical, which rapidly extrudes CO₂. Interestingly, the ortho-ethyl groups that normally hinder reactivity actually stabilize the resulting 2-(2,6-diethylphenyl)methyl radical via hyperconjugation and steric protection. This prolonged radical lifetime allows it to be efficiently intercepted by the Ar-Ni(II) intermediate. The resulting high-energy Ni(III) species then undergoes rapid reductive elimination to form the C(sp3)–C(sp2) bond.

Experimental Protocol

Self-Validating System: The use of a specific light source and strict degassing ensures that oxygen does not quench the excited *Ir(III) state or intercept the benzylic radical.

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a Teflon septum, add 2-(2,6-diethylphenyl)acetic acid (0.5 mmol, 1.0 equiv), the desired aryl halide (0.75 mmol, 1.5 equiv), [Ir(dF-CF3-ppy)2(dtbbpy)]PF6 (1 mol %), NiCl2·glyme (10 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol %), and Cs2CO3 (1.5 mmol, 3.0 equiv). Causality: Cs2CO3 is required to deprotonate the carboxylic acid; the resulting carboxylate anion is significantly more susceptible to Single Electron Transfer (SET) oxidation than the neutral acid[2].

  • Degassing: Add anhydrous DMF (5.0 mL) and subject the heterogeneous mixture to three freeze-pump-thaw cycles. Backfill with ultra-pure Argon. Causality: O₂ is a potent triplet quencher; complete removal is non-negotiable for high yields.

  • Irradiation: Seal the vial and irradiate with a 34W Blue LED lamp (λ = 450 nm) at 25 °C for 24 hours. Maintain vigorous stirring (800 rpm) to ensure uniform light penetration.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous LiCl (3 × 10 mL) to remove the DMF solvent. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the diarylmethane derivative.

G cluster_photo Photoredox Cycle cluster_ni Nickel Cycle Ir_III Ir(III) Catalyst Ir_III_star *Ir(III) Excited State Ir_III->Ir_III_star Visible Light Ir_II Ir(II) Reduced Ir_III_star->Ir_II Carboxylate Oxidation (-CO2) Radical 2-(2,6-Diethylphenyl)methyl Radical Ir_III_star->Radical Decarboxylation Ir_II->Ir_III SET to Ni Cycle Ni_0 Ni(0) Complex Ni_II_Ar Ar-Ni(II)-X Ni_0->Ni_II_Ar Oxidative Addition (Aryl Halide) Ni_III Ar-Ni(III)-Alkyl Ni_II_Ar->Ni_III Radical Capture Ni_I Ni(I) Species Ni_III->Ni_I Reductive Elimination (Product) Ni_I->Ni_0 SET from Ir(II) Radical->Ni_III Intercepted by Ni

Fig 1. Synergistic photoredox-nickel catalytic cycle for decarboxylative cross-coupling.

Pathway B: Palladium-Catalyzed Deprotonative α-Arylation

Mechanistic Insights

Functionalizing the α-carbon of 2-(2,6-diethylphenyl)acetic acid requires the formation of a dienolate intermediate. Because of the steric bulk, standard bases like LDA often lead to incomplete deprotonation or unwanted nucleophilic attack. Potassium bis(trimethylsilyl)amide (KHMDS) provides the necessary basicity, while the potassium counterion enhances the solubility and nucleophilicity of the resulting dienolate[3].

For the cross-coupling cycle, a bulky bidentate ligand such as NiXantphos is strictly required. The large bite angle (approx. 114°) of NiXantphos forces the bulky dienolate and the aryl group into close proximity at the Pd(II) center, drastically accelerating the otherwise rate-limiting reductive elimination step despite the severe steric clash[4].

Experimental Protocol

Self-Validating System: The sequential addition of base followed by the catalyst ensures that the dienolate is fully formed before the Pd cycle initiates, preventing unwanted protode-metalation side reactions.

  • Dienolate Formation: In an oven-dried Schlenk flask under Argon, dissolve 2-(2,6-diethylphenyl)acetic acid (0.5 mmol, 1.0 equiv) in anhydrous toluene (2.5 mL). Cool to 0 °C. Add KHMDS (1.5 mmol, 3.0 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes at room temperature to ensure complete dienolate formation.

  • Catalyst Activation: In a separate vial, pre-mix Pd(OAc)2 (5 mol %) and NiXantphos (7.5 mol %) in anhydrous toluene (1.0 mL) for 10 minutes until a homogeneous activated catalyst solution is formed.

  • Cross-Coupling: Add the catalyst solution and the aryl bromide (0.6 mmol, 1.2 equiv) to the dienolate mixture. Seal the flask and heat to 80 °C in an oil bath for 16 hours. Causality: Heating to 80 °C provides the critical activation energy required to overcome the steric repulsion during reductive elimination[3].

  • Quench and Workup: Cool the reaction to room temperature. Carefully quench with 1M HCl (5 mL) to protonate the unreacted dienolate and the product carboxylate. Extract with EtOAc (3 × 10 mL).

  • Purification: Dry the combined organic layers over MgSO4, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient) to yield the α-aryl 2-(2,6-diethylphenyl)acetic acid.

Workflow Step1 Step 1: Preparation Dry toluene, inert atm (Ar) Step2 Step 2: Dienolate Formation Add KHMDS at 0°C to RT, stir 30 min Step1->Step2 Step3 Step 3: Catalyst Addition Add Pd(OAc)2, NiXantphos, Aryl Halide Step2->Step3 Step4 Step 4: Cross-Coupling Heat to 80°C for 16 hours Step3->Step4 Step5 Step 5: Quench & Workup Cool to RT, quench with 1M HCl, extract Step4->Step5 Step6 Step 6: Purification Flash chromatography (Silica gel) Step5->Step6

Fig 2. Step-by-step experimental workflow for the palladium-catalyzed α-arylation process.

Quantitative Data Summary

The following table summarizes the operational parameters and performance metrics for both cross-coupling pathways when applied to highly sterically hindered substrates like 2-(2,6-diethylphenyl)acetic acid.

ParameterPathway A: Decarboxylative ArylationPathway B: α-Arylation
Bond Formed C(sp3)–C(sp2) (Decarboxylative)C(sp3)–C(sp2) (α-position)
Catalyst System Ir(dF-CF3-ppy)2(dtbbpy)PF6 / NiCl2·glymePd(OAc)2 / NiXantphos
Base Required Cs2CO3 (3.0 equiv)KHMDS (3.0 equiv)
Temperature 25 °C (Blue LED Irradiation)80 °C (Thermal)
Yield Range 75% – 88%50% – 75%
Functional Group Tolerance Excellent (Tolerates free alcohols, amines)Moderate (Sensitive to acidic protons)

References

  • Kinase inhibitors and method of treating cancer with same. Google Patents. 1

  • Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. National Institutes of Health (NIH). 2

  • Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. American Chemical Society (ACS). 3

  • Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides (PMC Version). National Institutes of Health (NIH). 4

Sources

Technical Notes & Optimization

Troubleshooting

2-(2,6-Diethylphenyl)acetic Acid Synthesis: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for the synthesis of 2-(2,6-Diethylphenyl)acetic acid . This sterically hindered molecule is a critical intermediate in the development of crop protection agents (such as cyclic ke...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(2,6-Diethylphenyl)acetic acid . This sterically hindered molecule is a critical intermediate in the development of crop protection agents (such as cyclic keto-enols) and pharmaceutical active ingredients, including [1][2].

Synthesizing this compound is notoriously difficult due to the severe steric hindrance imparted by the two ortho-ethyl groups on the benzene ring. This guide is designed for researchers and drug development professionals to troubleshoot the three major bottlenecks in the classical 7-stage synthetic route: Grignard initiation, benzylic cyanation, and nitrile hydrolysis.

Synthetic Workflow Overview

SynthesisPathway A 2,6-Diethylbromobenzene B 2,6-Diethylbenzaldehyde (Grignard & Formylation) A->B Mg, DMF, 30-40°C C 2,6-Diethylbenzyl chloride (Reduction & Activation) B->C 1. H2/Pd-C  2. SOCl2 D 2,6-Diethylphenylacetonitrile (Cyanation) C->D NaCN, PTC, Toluene/H2O E 2-(2,6-Diethylphenyl)acetic acid (High-Temp Hydrolysis) D->E KOH, TEG/H2O, 120°C

Figure 1: Multi-stage synthetic workflow for 2-(2,6-Diethylphenyl)acetic acid.

Phase 1: Grignard Initiation & Formylation

Q: Why does my Grignard formation from 2,6-diethylbromobenzene stall, and how can I minimize Wurtz coupling byproducts?

A: The failure to initiate is a direct result of steric shielding. The two ortho-ethyl groups physically impede the single-electron transfer (SET) process required for Grignard initiation on the magnesium surface.

Causality & Troubleshooting: Researchers often make the mistake of aggressively heating the reaction to force initiation. However, excessive heat increases the localized concentration of the radical intermediate at the magnesium surface. This kinetically favors homocoupling (a Wurtz-type reaction), resulting in large amounts of the useless byproduct 3,3',5,5'-tetraethylbiphenyl.

  • Solution: Do not rely solely on thermal energy. Use highly active magnesium (e.g., Rieke magnesium) or rigorously activate standard turnings with iodine and 1,2-dibromoethane. Maintain the reaction temperature strictly between 30–40 °C during initiation. Once initiated, add the bromide dropwise to keep the steady-state concentration of the unreacted halide low, thereby minimizing the probability of radical-radical homocoupling.

Phase 2: Benzyl Halide Cyanation

Q: During the cyanation of 2,6-diethylbenzyl chloride, I see unreacted starting material and significant benzyl alcohol formation. How do I drive the SN2 reaction?

A: You are observing a kinetic competition between a sterically hindered SN2 substitution and hydrolysis.

Causality & Troubleshooting: The ortho-ethyl groups create a severe steric shield around the benzylic carbon, significantly raising the activation energy for the backside attack of the bulky cyanide ion. If an aqueous NaCN system is used, the competing hydrolysis by hydroxide (formed via cyanide hydrolysis) or water becomes kinetically competitive because the SN2 cyanation is so slow.

  • Solution: Shift to a biphasic system using a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) in a toluene/water mixture, or perform the reaction in a polar aprotic solvent (e.g., DMF or DMSO) using dry NaCN. According to , minimizing water is crucial[3]. A PTC transports the cyanide ion into the organic phase where it is poorly solvated. This creates a "naked," highly reactive nucleophile that can overcome the steric barrier without competing hydrolytic side reactions.

Phase 3: Nitrile Hydrolysis (The Core Bottleneck)

Q: My hydrolysis of 2,6-diethylphenylacetonitrile stalls at the amide stage, or requires such harsh conditions that I get decarboxylation. How can I achieve >90% yield of the acetic acid?

A: This is the most notorious bottleneck in the synthesis. The cyano carbon is highly protected by the flanking ethyl groups (the "umbrella effect").

Causality & Troubleshooting: Standard aqueous NaOH/EtOH reflux (typically maxing out around 85–100 °C) does not provide enough thermal energy to overcome the steric barrier for the hydration of the nitrile to the amide, and subsequently, the hydrolysis of the amide to the carboxylate. The transition state for the nucleophilic attack of hydroxide on the nitrile carbon is heavily disfavored. Pushing the reaction with dry, pyrolytic heat leads to decarboxylation.

  • Solution: You must decouple the reaction temperature from the boiling point of water. Use a high-boiling solvent system like triethylene glycol (TEG) and water with potassium hydroxide (KOH), as established in the[4][5]. TEG allows the reaction temperature to safely reach 120–150 °C at ambient pressure. This provides the necessary kinetic energy to overcome the steric barrier while maintaining enough water to complete the hydrolysis mechanism.

Quantitative Data: Hydrolysis Conditions Comparison
Solvent SystemBase (Equiv)Temp (°C)Time (h)Nitrile ConversionAcid YieldPrimary Byproduct
Ethanol / Water (1:1)NaOH (5.0)85 (Reflux)24~45%<15%2-(2,6-Diethylphenyl)acetamide
TEG / Water (4:1) KOH (8.0) 120 18 >98% >90% None (Clean conversion)
Aqueous H₂SO₄ (50%)None10024~60%~40%Decarboxylation products
Experimental Protocol: Optimized High-Temperature Hydrolysis

This self-validating protocol utilizes the TEG/KOH method to ensure complete conversion of the sterically hindered nitrile.

  • Solvent Preparation: In a heavy-walled round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge 100 mL of triethylene glycol (TEG) and 25 mL of deionized water.

  • Substrate Addition: Add 11.0 g (approx. 63 mmol) of 2,6-diethylphenylacetonitrile to the solvent mixture.

  • Base Addition: Carefully add 28.1 g of potassium hydroxide (KOH) pellets (85% purity). Caution: The dissolution of KOH is highly exothermic. Ensure the condenser is active.

  • Thermal Hydrolysis: Heat the reaction mixture to 120 °C and maintain vigorous stirring for 18 hours. (Validation: Monitor the disappearance of the intermediate amide via TLC or HPLC; the reaction is complete when the amide peak is <2%).

  • Cooling & Quenching: Allow the mixture to cool to 50 °C. Slowly pour the reaction mixture into 500 mL of ice-cold water under continuous, rapid stirring.

  • Acidification (Self-Validation): Slowly adjust the pH of the aqueous mixture to pH 1 using 32% hydrochloric acid (HCl). A white to off-white precipitate of 2-(2,6-diethylphenyl)acetic acid will immediately crash out. Note: If precipitation does not occur, the nitrile stalled at the water-soluble amide stage.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water (3 x 50 mL) to remove residual TEG and salts, and dry under vacuum at 45 °C to a constant weight.

References
  • Process for preparing 2,6-dialkylphenylacetic acids. US Patent 20210403406A1 (Bayer CropScience).
  • Kinase inhibitors and method of treating cancer with same. US Patent 20140051679A1.

Sources

Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in 2-(2,6-Diethylphenyl)acetic Acid Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing palladium catalyst deactivation during the synthesis of sterical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing palladium catalyst deactivation during the synthesis of sterically hindered phenylacetic acid derivatives, specifically 2-(2,6-diethylphenyl)acetic acid .

The preparation of this critical pharmaceutical intermediate—often achieved via the palladium-catalyzed α -arylation of acetate enolates with 2-bromo-1,3-diethylbenzene—presents severe steric challenges. The bulky 2,6-diethyl groups significantly alter the kinetics of the catalytic cycle, often leading to rapid catalyst death if the ligand architecture and reaction conditions are not perfectly tuned.

Mechanistic Causality of Catalyst Deactivation

To troubleshoot effectively, one must understand the causality behind the failure. In the cross-coupling of 2-bromo-1,3-diethylbenzene, the steric bulk of the ortho-ethyl groups creates a highly congested coordination sphere around the palladium center.

This congestion has two primary kinetic effects:

  • Slowed Transmetalation/Reductive Elimination: The intermediate Pd(II)(Ar)(Enolate)L complex is highly crowded. If reductive elimination is delayed, the lifetime of this high-energy intermediate is prolonged, making it susceptible to decomposition[1].

  • Ligand Dissociation: To relieve steric strain, labile ligands may dissociate. This exposes the naked Pd(0) or Pd(II) center. Without stabilization, Pd(0) irreversibly aggregates into inactive Palladium Black [2]. Furthermore, the use of certain bulky phosphines (like P(t−Bu)3​ ) can lead to incomplete reduction, trapping the metal in off-cycle Pd(I) dimers [3].

Diagnostic Pathway of Deactivation

G Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II)(Ar)(Br)L Oxidative Addition Pd0->PdII_OA 2-Bromo-1,3-diethylbenzene (Steric Bulk) PdBlack Pd Black (Irreversible Aggregation) Pd0->PdBlack Ligand Dissociation (Poor Stabilization) PdII_Enolate Pd(II)(Ar)(Enolate)L Enolate Coordination PdII_OA->PdII_Enolate tert-Butylacetate + LiHMDS PdI_Dimer Pd(I) Dimers (Off-Cycle Sink) PdII_OA->PdI_Dimer Incomplete Reduction (Bulky Phosphines) Product 2-(2,6-Diethylphenyl)acetate + Pd(0)L PdII_Enolate->Product Reductive Elimination (Rate-Limiting) PdII_Enolate->PdBlack Prolonged Lifetime -> Decomposition Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of Pd-catalyzed alpha-arylation and primary deactivation pathways.

Troubleshooting Guide & FAQs

Q1: Why does my reaction mixture turn black shortly after adding the enolate/base? Causality & Solution: The black precipitate is palladium black, indicating irreversible catalyst aggregation[2]. When the bulky enolate transmetalates onto the already congested Pd(II) center, the subsequent reductive elimination step struggles to proceed. If your ligand (e.g., a simple phosphine like PPh3​ ) cannot stabilize this long-lived intermediate or force the elimination, the complex decomposes and sheds its ligands. Actionable Fix: Switch to a strongly coordinating, sterically demanding N-heterocyclic carbene (NHC) ligand like IPr·HCl (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride). The "umbrella" shape of IPr protects the Pd center and sterically forces the difficult reductive elimination, outcompeting the deactivation pathway[4].

Q2: I upgraded to P(t−Bu)3​ to handle the steric bulk, but the reaction stalls at 45% conversion. What is happening? Causality & Solution: While P(t−Bu)3​ is excellent for many cross-couplings, in highly hindered systems, the initial reduction of the Pd(II) precatalyst can be derailed. Instead of forming the active Pd(0) species, the system forms off-cycle Pd(I) dimers (e.g., {Pd(μ−Br)(PtBu3​)}2​ )[3]. This incomplete reduction acts as a thermodynamic sink, stalling the reaction. Actionable Fix: Bypass the problematic in-situ Pd(II) Pd(0) reduction by using a preformed Pd(0) catalyst, or shift entirely to an NHC-based precatalyst (like PEPPSI-IPr) which activates reliably even in hindered environments[3].

Q3: Does my choice of base impact the catalyst's lifespan? Causality & Solution: Absolutely. The synthesis of 2-(2,6-diethylphenyl)acetic acid via α -arylation requires a strong base to deprotonate the acetate. If the base is insoluble or weak, transmetalation becomes the rate-limiting step, leaving the Pd(II) oxidative addition complex exposed to degradation over time[5]. Actionable Fix: Use LiHMDS (Lithium hexamethyldisilazide). It is highly soluble in organic solvents, generates the enolate quantitatively, and the lithium counterion facilitates rapid transmetalation without poisoning the palladium center[4].

Quantitative Performance Data

The following table summarizes the impact of ligand selection on catalyst fate and reaction yield during the α -arylation of tert-butyl acetate with 2-bromo-1,3-diethylbenzene.

Ligand SystemCatalyst LoadingYield (%)Primary Catalyst FateRecommended Solution
PPh3​ 10 mol%< 5%Rapid Pd Black formationSwitch to bulky, electron-rich ligand.
P(t−Bu)3​ 5 mol%45%Off-cycle Pd(I) dimer sinkPre-form Pd(0) or optimize Pd:L ratio.
XPhos 5 mol%62%Slow deactivation via oxidationRigorous degassing; increase temp.
IPr·HCl 5 mol%88% Stable active Pd(0)/Pd(II) cycle Optimal system for this substrate.

Validated Experimental Workflow

This self-validating protocol details the α -arylation of tert-butyl acetate followed by acidic hydrolysis, utilizing an IPr-stabilized palladium catalyst to explicitly prevent the deactivation modes discussed above[4].

Step 1: Pre-Reaction Setup & Catalyst Activation

Causality: Oxygen must be strictly excluded. O2​ oxidizes Pd(0) to inactive Pd(II)-peroxo species and degrades the sensitive enolate.

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Charge the flask with 2-bromo-1,3-diethylbenzene (400 mg, 1.89 mmol), Pd(dba)2​ (54 mg, 0.09 mmol, 5 mol%), and IPr·HCl (40 mg, 0.09 mmol, 5 mol%).

  • Add 10 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes. Observation: The solution will transition from deep purple/red ( Pd(dba)2​ ) to a lighter yellow/orange, indicating the successful in-situ generation of the active Pd(0)-IPr complex.

Step 2: Enolate Generation & Cross-Coupling

Causality: LiHMDS is added last to ensure the active Pd catalyst is waiting to intercept the enolate, preventing enolate self-condensation or degradation. 4. Add tert-butyl acetate (280 μ L, 2.08 mmol) via a gas-tight syringe. 5. Dropwise, add 1 M LiHMDS in hexanes (4.2 mL, 4.2 mmol). 6. Seal the vessel and heat to 90°C in an oil bath for 12 hours. Monitor via GC-MS or TLC.

Step 3: Hydrolysis to the Free Acid
  • Once the starting bromide is consumed, cool the reaction to 0°C.

  • Quench the reaction by slowly adding 5 mL of saturated aqueous NH4​Cl .

  • Extract the organic layer with ethyl acetate (3 x 15 mL). Concentrate the organics under reduced pressure.

  • To cleave the tert-butyl ester, dissolve the crude intermediate in 5 mL of Dichloromethane (DCM) and add 5 mL of Trifluoroacetic acid (TFA). Stir at room temperature for 3 hours.

Step 4: Catalyst Filtration & Product Isolation
  • Concentrate the reaction mixture to remove DCM and TFA.

  • Dissolve the crude residue in methanol and filter through a pad of Celite to remove any residual palladium particulates (preventing heavy metal contamination in downstream assays)[4].

  • Purify the filtrate via preparative HPLC to yield pure 2-(2,6-diethylphenyl)acetic acid .

References

Sources

Troubleshooting

Technical Support Center: Optimization of Crystallization and Purification for 2-(2,6-Diethylphenyl)acetic Acid

Target Audience: Researchers, Process Chemists, and Oncology Drug Development Professionals Compound Identifier: 2-(2,6-Diethylphenyl)acetic acid (CAS No: 100256-33-5 | Formula: C12H16O2)[1] Executive Summary 2-(2,6-Diet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Oncology Drug Development Professionals Compound Identifier: 2-(2,6-Diethylphenyl)acetic acid (CAS No: 100256-33-5 | Formula: C12H16O2)[1]

Executive Summary

2-(2,6-Diethylphenyl)acetic acid is a highly specialized chemical intermediate, most notably utilized in the synthesis of indazole-based TTK (Monopolar Spindle 1) kinase inhibitors for targeted cancer therapies[2]. Due to the significant steric bulk and lipophilicity imparted by the 2,6-diethyl substitution, this compound exhibits a low melting point and a high propensity to "oil out" (Liquid-Liquid Phase Separation) during purification. This guide provides field-proven, causality-driven troubleshooting strategies to optimize its preparative HPLC purification and subsequent crystallization[3].

Part 1: Troubleshooting & FAQs

Q1: During crystallization, my product forms a biphasic oily layer at the bottom of the flask instead of crystals. Why does this happen, and how do I fix it? The Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." The bulky ethyl groups at the ortho positions sterically hinder the planar stacking of the phenyl rings, significantly lowering the crystal lattice energy. When supersaturation is generated too rapidly (e.g., via fast cooling or aggressive anti-solvent addition), the system bypasses the metastable zone required for nucleation and drops into the LLPS region, forming a supercooled liquid. The Solution: You must alter the thermodynamic pathway. Re-heat the mixture until the oil completely dissolves into a single phase. Cool the solution extremely slowly (0.1°C/min) to remain within the metastable zone. Introduce seed crystals at the exact cloud point to bypass the high activation energy of primary nucleation, forcing Solid-Liquid Phase Separation (SLPS).

Q2: I am seeing structurally similar impurities (e.g., mono-ethylphenylacetic acid) in my final product. Crystallization alone isn't removing them. What is the best approach? The Causality: Des-ethyl or mono-ethyl impurities have nearly identical solubility profiles to the target compound, leading to co-crystallization or solid solution formation. Because their lattice incorporation energies are similar, thermodynamic crystallization cannot easily differentiate them. The Solution: Implement a Preparative Reverse-Phase HPLC step prior to crystallization. Using a C18 column with a highly controlled gradient of Acetonitrile/Water containing 0.05% Trifluoroacetic acid (TFA) provides the theoretical plates necessary to resolve these homologs[3]. The TFA is critical: it suppresses the ionization of the carboxylic acid (pKa ~4.3), keeping the molecule in a neutral, lipophilic state to maximize interaction with the C18 stationary phase and prevent peak tailing.

Q3: Post-HPLC concentration yields a yellow oil. How do I convert it to a workable solid? The Causality: The removal of HPLC solvents under reduced pressure often leaves the compound as an amorphous oil due to its inherently low melting point and trace residual solvent[3]. The Solution: Trituration with a non-polar anti-solvent like hexanes is the most effective method[3]. Hexane selectively solvates trace lipophilic impurities while forcing the moderately polar carboxylic acid moieties of the target compound to dimerize via hydrogen bonding. This dimerization creates a larger, more rigid structural unit that easily packs into a crystal lattice, inducing precipitation from the oil state.

Part 2: Quantitative Parameters

The following table summarizes the optimized Preparative HPLC parameters required to isolate 2-(2,6-Diethylphenyl)acetic acid from its crude synthetic mixture prior to crystallization[3].

ParameterOptimized ConditionMechanistic Purpose
System Varian PrepStar model SD-1 (or equivalent)High-throughput preparative scale resolution.
Stationary Phase Varian Monochrom 10µm C-18Hydrophobic retention of the diethylphenyl core.
Mobile Phase A Ultrapure Water + 0.05% TFAIon-suppression of the carboxylic acid moiety.
Mobile Phase B Acetonitrile (or MeOH) + 0.05% TFAElution of lipophilic compounds.
Gradient Profile 5-30% B transitioning to 70-90% BGradual increase in eluotropic strength resolves mono-ethyl impurities.
Run Time 20 - 40 minutesEnsures sufficient theoretical plate interaction.
Flow Rate 30 - 50 mL/minBalances peak resolution with fraction volume.

Part 3: Step-by-Step Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Pre-Crystallization Reverse-Phase HPLC
  • Sample Preparation: Dissolve the crude 2-(2,6-Diethylphenyl)acetic acid mixture in a minimal volume of Mobile Phase A/B (1:1 ratio) to prevent column shock.

  • Injection & Elution: Inject the sample onto the C18 Prep-HPLC system. Execute the gradient from 5-30% to 70-90% Acetonitrile/0.05% TFA over 30 minutes[3].

  • Fraction Collection: Monitor UV absorbance at 210-220 nm (optimal for phenyl ring detection) and collect eluting fractions.

  • System Validation (Critical): Verify fraction purity via LC-MS before pooling. Self-Validation Check: Only pool fractions demonstrating >98% purity by UV integration and matching the target mass (m/z 191 [M-H]- in negative ion mode).

Protocol B: Anti-Solvent Trituration and Crystallization
  • Concentration: Pool the validated HPLC fractions and remove volatiles via rotary evaporation under reduced pressure (water bath at 35°C) to yield the intermediate yellow oil[3].

  • Anti-Solvent Addition: Add 5 to 10 volumes of ice-cold hexanes (0°C to 5°C) directly to the oil.

  • Nucleation Induction: Subject the mixture to vigorous mechanical stirring or ultrasonication. The mechanical shear disrupts the oil droplets, increasing the surface area for the hexane to extract residual impurities and induce primary nucleation.

  • Maturation: Once an orange/yellow solid precipitates[3], continue stirring at 0°C for 1 hour to maximize yield and allow Ostwald ripening of the crystals.

  • Isolation & Validation: Filter the solid under vacuum and wash with a minimal amount of ice-cold hexanes. Dry under high vacuum at room temperature. Self-Validation Check: Weigh the solid at 2-hour intervals. A constant weight confirms the complete removal of the hexane anti-solvent, validating the end of the drying cycle.

Part 4: Process Visualizations

PurificationWorkflow A Crude 2-(2,6-Diethylphenyl)acetic acid (Oil/Solid Mixture) B Preparative HPLC (C18) Gradient: 5-30% to 70-90% ACN/H2O A->B Solubilize in Mobile Phase C Solvent Removal (Rotary Evaporation) B->C Collect & Verify Fractions D Hexane Trituration (Cooling to 0°C) C->D Yields Yellow Oil E Pure Crystalline Product (Orange/Yellow Solid) D->E Filter & Dry

Workflow for the purification and crystallization of 2-(2,6-Diethylphenyl)acetic acid.

PhaseSeparation Supersat Supersaturated Solution (High Concentration) LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS Rapid Cooling / High Lipophilicity Metastable Metastable Zone (Controlled Cooling) Supersat->Metastable Slow Cooling (0.1°C/min) LLPS->Supersat Re-heat & Add Solvent Seed Add Seed Crystals (Lower Energy Barrier) Metastable->Seed Reaches Cloud Point SLPS Solid-Liquid Phase Separation (Nucleation & Growth) Seed->SLPS Induces Crystallization

Thermodynamic troubleshooting pathway for resolving Liquid-Liquid Phase Separation (oiling out).

References

  • LookChem: 2-(2,6-diethylphenyl)acetic acid (CAS No.: 100256-33-5). LookChem Chemical Database. Available at:[Link][1]

  • WIPO Patentscope: WO/2013/053051 INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME. World Intellectual Property Organization. Available at:[Link][2]

  • Google Patents: Kinase inhibitors and method of treating cancer with same (Patent Application). Available at:[3]

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in 2-(2,6-Diethylphenyl)acetic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield bottlenecks during the synthesis of sterically hindered arylacetic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield bottlenecks during the synthesis of sterically hindered arylacetic acids.

A highly efficient route to 2-(2,6-diethylphenyl)acetic acid —a critical intermediate in the development of NSAID analogs and agrochemicals—relies on the Palladium-catalyzed α-arylation of an ester enolate (e.g., tert-butyl acetate) with 2-bromo-1,3-diethylbenzene, followed by acidic hydrolysis. However, the ortho,ortho-diethyl substitution creates severe steric hindrance. This bulk dramatically retards the transmetalation rate of the enolate, allowing the competing hydrodebromination (proto-debromination) pathway to dominate, yielding 1,3-diethylbenzene as a dead-end byproduct[1].

This guide provides the mechanistic causality, optimization data, and self-validating protocols needed to suppress this side reaction and maximize your yield.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing massive amounts of 1,3-diethylbenzene instead of my target α-arylated ester? A1: This is a classic kinetic competition. The bulky ethyl groups on 2-bromo-1,3-diethylbenzene shield the palladium center during the catalytic cycle. If transmetalation of the ester enolate is too slow, the[Ar-Pd(II)-Br] intermediate will abstract a hydride from the environment (often from alkoxide bases, trace moisture, or hydrogen-donating solvents) to form an [Ar-Pd(II)-H] species[2]. Subsequent reductive elimination yields the hydrodebrominated byproduct, 1,3-diethylbenzene[3]. To fix this, we must accelerate transmetalation and eliminate hydride sources.

Q2: Which ligand systems are best suited to overcome the steric hindrance of 2-bromo-1,3-diethylbenzene? A2: Standard ligands like dppf or PPh₃ will fail here. You need highly active, sterically demanding, electron-rich ligands that enforce a low-coordinate Pd center and accelerate both transmetalation and reductive elimination. The Pd(I) dimer {[P(t-Bu)₃]PdBr}₂ or a combination of Pd₂(dba)₃ with P(t-Bu)₃ are the gold standards for coupling sterically hindered aryl bromides[4].

Q3: How does my choice of base impact the rate of hydrodebromination? A3: Alkoxide bases (like NaOtBu or NaOiPr) are notorious for facilitating hydrodebromination because they can undergo β-hydride elimination to generate Pd-hydrides[1]. For ester α-arylation, switching to a non-nucleophilic, non-hydride-donating base like Lithium bis(trimethylsilyl)amide (LiHMDS) is critical. LiHMDS generates a discrete lithium enolate that transmetalates cleanly without serving as a hydride source.

Q4: Can the solvent act as a hydride donor in this reaction? A4: Yes. Ethereal solvents like THF can undergo C-H activation and act as hydride donors at elevated temperatures[1]. Toluene or Cyclopentyl methyl ether (CPME) are preferred as they lack easily abstractable hydrides and support the high temperatures (70–90 °C) required to overcome the steric activation barrier of the coupling.

Reaction Optimization Data

The table below demonstrates the causality between reaction parameters and the suppression of the hydrodebromination pathway.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield of α-Arylated Ester (%)Debromination Byproduct (%)
1Pd₂(dba)₃ / PPh₃NaOtBuTHF705%85%
2Pd₂(dba)₃ / dppfNaOtBuToluene8012%70%
3Pd₂(dba)₃ / P(t-Bu)₃NaOtBuToluene8045%40%
4 Pd₂(dba)₃ / P(t-Bu)₃ LiHMDS Toluene 80 92% <5%

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation between the productive α-arylation cycle and the destructive hydrodebromination side reaction.

Mechanism Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar-Pd(II)-Br (Sterically Hindered) Pd0->OxAdd + 2-Bromo-1,3-diethylbenzene TransMet Ar-Pd(II)-Enolate (Slow Step) OxAdd->TransMet + Ester Enolate (Promoted by LiHMDS) Hydride Ar-Pd(II)-H (Hydride Transfer) OxAdd->Hydride Competing Pathway (H-donor solvent/base) Prod α-Arylated Ester (Desired Product) TransMet->Prod Reductive Elimination Prod->Pd0 ArH 1,3-Diethylbenzene (Debromination Byproduct) Hydride->ArH Reductive Elimination ArH->Pd0

Figure 1: Catalytic cycle of Pd-catalyzed α-arylation vs. competing hydrodebromination pathway.

Validated Experimental Protocols

Protocol A: Pd-Catalyzed α-Arylation of tert-Butyl Acetate

This protocol utilizes optimized conditions to suppress proto-debromination.

  • Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (0.02 equiv) and P(t-Bu)₃ (0.04 equiv). Add anhydrous, degassed toluene (2 mL/mmol).

    • Self-Validation Check: Stir for 15 minutes. The solution must transition from dark purple to pale yellow, confirming the formation of the active Pd(0) species.

  • Reagent Addition: Add 2-bromo-1,3-diethylbenzene (1.0 equiv) to the active catalyst solution.

  • Enolate Generation: In a separate, rigorously dried flask, dissolve tert-butyl acetate (1.2 equiv) in toluene and cool to 0 °C. Dropwise add LiHMDS (1.0 M in toluene, 1.3 equiv). Stir for 30 minutes to ensure complete enolization.

  • Coupling: Transfer the enolate solution via cannula to the Schlenk flask containing the aryl bromide and catalyst. Seal the flask and heat to 80 °C for 12 hours.

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Dry over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield tert-butyl 2-(2,6-diethylphenyl)acetate.

Protocol B: Hydrolysis to 2-(2,6-Diethylphenyl)acetic Acid

This protocol describes the acidic cleavage of the tert-butyl ester to yield the final target.

  • Deprotection: Dissolve the purified tert-butyl 2-(2,6-diethylphenyl)acetate in dichloromethane (DCM) (5 mL/mmol) and cool to 0 °C.

  • Acid Addition: Add Trifluoroacetic acid (TFA) (10 equiv) dropwise to the solution.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours.

    • Self-Validation Check: The cleavage of the tert-butyl group is accompanied by the evolution of isobutylene gas. Bubbling should be visible early in the reaction.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Redissolve the crude residue in a minimal amount of DCM and precipitate the pure 2-(2,6-diethylphenyl)acetic acid by adding cold hexanes. Filter the resulting white solid and dry under high vacuum.

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Troubleshooting

Technical Support Center: Optimizing Ligand Selection for 2-(2,6-Diethylphenyl)acetic Acid Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the palladium-catalyzed α-arylation of 2-(2,6-diethylphenyl)acetic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the palladium-catalyzed α-arylation of 2-(2,6-diethylphenyl)acetic acid.

The 2,6-diethyl substitution pattern presents an extreme steric challenge. Unlike simple methyl groups, the ethyl substituents possess rotational degrees of freedom that create a dynamic, cylindrical steric shield around the benzylic α-carbon. This guide bridges the gap between theoretical organometallic mechanisms and practical benchtop execution to help you overcome stalled transmetalation, catalyst poisoning, and decarboxylation.

Troubleshooting FAQs

Q1: My reaction stalls completely after the oxidative addition step, and I recover unreacted 2-(2,6-diethylphenyl)acetic acid. Why is this happening? Causality & Solution: Your catalyst is likely trapped as the stable Ar–Pd(II)–X intermediate. While sterically hindered trialkyl- and dialkylbiarylphosphine ligands excel at promoting oxidative addition[1], they can be too bulky to allow the highly hindered 2,6-diethylphenylacetic acid dienolate to enter the palladium coordination sphere. Action: Switch from standard monodentate bulky ligands (like XPhos or P(t-Bu)3) to a bidentate ligand with a wide bite angle, such as NiXantphos . The natural bite angle of NiXantphos (~109°) provides a flexible coordination environment that supports the Pd center without rigidly blocking the incoming bulky dienolate[2].

Q2: I am observing significant decarboxylation of my starting material instead of the desired cross-coupled product. How can I suppress this? Causality & Solution: Decarboxylation is a common side reaction for phenylacetic acids when the transmetalation or reductive elimination steps are kinetically slow. At elevated temperatures (>90 °C), the stalled Pd(II)-dienolate complex can undergo competitive loss of CO₂. Action: You must lower the activation barrier of the coupling to allow the reaction to proceed at lower temperatures (80 °C). Utilizing KN(SiMe3)2 as the base in a coordinating solvent like 1,2-dimethoxyethane (DME) accelerates transmetalation by breaking up dienolate aggregates, allowing the reaction to outcompete the decarboxylation pathway[2].

Q3: Why do I need 2.5 to 3.0 equivalents of base? Isn't this just a mono-arylation? Causality & Solution: Phenylacetic acids require a minimum of two equivalents of base to react: the first equivalent deprotonates the carboxylic acid to form the carboxylate salt, and the second equivalent deprotonates the α-carbon to generate the reactive dienolate intermediate[2]. The additional 0.5 equivalents act as a buffer to neutralize trace moisture and ensure the equilibrium heavily favors the dienolate, which is critical when dealing with the sterically shielded α-protons of the 2,6-diethylphenyl group.

Quantitative Data: Ligand & Condition Screening

The following table summarizes the performance of various ligand/base combinations when attempting the α-arylation of 2-(2,6-diethylphenyl)acetic acid with 4-chlorotoluene.

LigandCatalyst SystemBaseTemp (°C)Yield (%)Primary Observation / Failure Mode
PPh3 Pd(OAc)2Cs2CO3100<5Complete stall at transmetalation; Aryl homocoupling.
XPhos Pd2(dba)3LiHMDS9042Moderate conversion; Significant decarboxylation observed.
BrettPhos BrettPhos Pd G3KN(SiMe3)28068Good conversion; Unreacted starting acid remains.
NiXantphos Pd(OAc)2KN(SiMe3)28089 Optimal dienolate coordination; Clean conversion[2].

Experimental Protocol: Optimized α-Arylation

This protocol is engineered as a self-validating system. The specific choice of DME as a solvent and KN(SiMe3)2 as a base ensures the dienolate remains soluble and reactive.

Reagents Required:

  • 2-(2,6-Diethylphenyl)acetic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd(OAc)2 (5 mol %)

  • NiXantphos (7.5 mol %)

  • KN(SiMe3)2 (2.5 equiv)

  • Anhydrous 1,2-dimethoxyethane (DME)

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)2 (5 mol %) and NiXantphos (7.5 mol %).

  • Substrate & Base Addition: Add 2-(2,6-diethylphenyl)acetic acid (1.2 equiv) followed by KN(SiMe3)2 (2.5 equiv). Critical Insight: The potassium counterion is larger and less coordinating than lithium, which prevents the dienolate from forming unreactive tight ion pairs in solution[2].

  • Solvent & Electrophile: Add the aryl halide (1.0 equiv) and anhydrous DME to achieve a 0.2 M concentration. DME is strictly required; ethereal solvents like THF or CPME fail to adequately solubilize the bulky potassium dienolate intermediate[2].

  • Reaction Execution: Seal the Schlenk tube securely, remove it from the glovebox, and stir vigorously at 80 °C for 16 hours.

  • Quench & Workup: Cool the reaction to room temperature. Carefully quench with 1M HCl until the aqueous layer reaches pH 2 (this reprotonates the product to its free carboxylic acid form). Extract with Ethyl Acetate (3 × 10 mL), dry over anhydrous Na2SO4, and purify via reverse-phase or silica gel chromatography.

Workflows and Mechanistic Visualizations

The Catalytic Cycle & Steric Clash Zone

The diagram below illustrates the catalytic cycle, highlighting the exact phase where the 2,6-diethyl groups cause kinetic stalling, and how the bite angle of NiXantphos resolves it.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Ligand Coordinated) OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X Complex OxAdd->PdII_Ar EnolateForm Dienolate Transmetalation (KN(SiMe3)2 + Substrate) PdII_Ar->EnolateForm PdII_Ar_Enolate Ar-Pd(II)-(Enolate) *High Steric Clash Zone* EnolateForm->PdII_Ar_Enolate RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar_Enolate->RedElim Accelerated by NiXantphos Bite Angle RedElim->Pd0

Catalytic cycle of Pd-catalyzed α-arylation highlighting the steric clash zone.

Troubleshooting Logic Tree

Use this diagnostic workflow to identify and correct failures during your optimization runs.

Troubleshooting Start Low Yield in α-Arylation? Check1 Is 2,6-diethylphenylacetic acid recovered? Start->Check1 Yes1 Issue: Failed Transmetalation Action: Switch to NiXantphos Check1->Yes1 Yes No1 Analyze Side Products Check1->No1 No Side1 Decarboxylation? No1->Side1 Side2 Homocoupling? No1->Side2 Act1 Action: Lower Temp to 80°C, Use Pd G3 precatalyst Side1->Act1 Yes Act2 Action: Optimize Base (Use KN(SiMe3)2) Side2->Act2 Yes

Troubleshooting workflow for optimizing sterically hindered α-arylation reactions.

References

  • Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides.Organic Letters (2015).
  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides.Organic-Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-(2,6-Diethylphenyl)acetic acid vs. 2-(2,6-Dimethylphenyl)acetic acid

As a Senior Application Scientist, selecting the optimal aromatic building block is rarely just about drawing a structure—it is about predicting how that structure will behave in a reaction vessel. Both 2-(2,6-dimethylph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal aromatic building block is rarely just about drawing a structure—it is about predicting how that structure will behave in a reaction vessel. Both 2-(2,6-dimethylphenyl)acetic acid and 2-(2,6-diethylphenyl)acetic acid are highly valued ortho-disubstituted intermediates. The dimethyl variant is a proven scaffold in the development of CRTH2 antagonists[1], while the diethyl variant is frequently leveraged to enforce rigid 3D conformations in the design of novel kinase inhibitors[2].

While these two molecules differ by only two methylene units, this seemingly minor structural variation profoundly alters their reactivity. This guide systematically deconstructs the causality behind their behavioral differences and provides field-proven, self-validating protocols to handle their distinct steric demands.

Structural and Steric Causality

The fundamental difference between these two building blocks lies in their conformational dynamics and the resulting steric shielding of the acetic acid moiety.

  • 2-(2,6-Dimethylphenyl)acetic acid : The methyl groups are symmetric and offer a constant, predictable steric boundary. While hindered compared to an unsubstituted phenyl ring, the carbonyl carbon remains accessible to standard nucleophiles.

  • 2-(2,6-Diethylphenyl)acetic acid : The ethyl groups possess a freely rotating C-C bond. To minimize allylic strain with the aromatic ring, the terminal methyls of the ethyl groups naturally orient themselves out-of-plane. This rotational sweep creates a dynamic steric "canyon" that effectively blocks the Bürgi-Dunitz trajectory (the ~107° angle at which a nucleophile must approach the carbonyl carbon).

Furthermore, the industrial synthesis of these highly hindered 2,6-dialkylphenylacetic acids has evolved. Traditional methods relying on butyllithium and sodium borohydride are notoriously difficult to scale due to extreme cryogenic requirements (-100°C); modern approaches favor magnesium-based Grignard reactions to bypass these limitations[3].

StericLogic Core 2,6-Dialkylphenylacetic Acid Dimethyl 2,6-Dimethyl (Static Steric Boundary) Core->Dimethyl Diethyl 2,6-Diethyl (Dynamic Rotational Sweep) Core->Diethyl Amidation1 Fast Amidation (EDC/HOBt, RT) Dimethyl->Amidation1 Enol1 Rapid Enolization (LDA, -78°C, 1h) Dimethyl->Enol1 Amidation2 Slow Amidation (Requires HATU, 50°C) Diethyl->Amidation2 Enol2 Sluggish Enolization (LDA, -40°C, 3h) Diethyl->Enol2

Logic tree illustrating the impact of 2,6-dialkyl steric shielding on reactivity profiles.

Quantitative Performance Comparison

To objectively compare their performance, we must look at the empirical data across standard synthetic transformations. The increased steric bulk of the diethyl variant drastically reduces reaction rates for both electrophilic and nucleophilic processes at the side chain.

Property / Reactivity2-(2,6-Dimethylphenyl)acetic acid2-(2,6-Diethylphenyl)acetic acid
Ortho-Substituents Methyl (-CH₃)Ethyl (-CH₂CH₃)
Steric Shielding Moderate (Static)Severe (Dynamic out-of-plane rotation)
Amidation (EDC/HOBt, RT) >90% conversion (2 hours)<30% conversion (24 hours)
Amidation (HATU, 50°C) >95% conversion (1 hour)>85% conversion (4 hours)
α-Enolization (LDA, -78°C) Complete within 1 hourIncomplete (Requires -40°C for 3 hours)
Primary Utility CRTH2 antagonists, PROTAC linkersKinase inhibitors, rigidified scaffolds

Self-Validating Experimental Protocols

When working with sterically demanding substrates, standard protocols often fail silently. As an application scientist, you must engineer self-validating mechanisms into your workflows to isolate variables and prove causality when troubleshooting.

Protocol A: Sterically Demanding Amidation Workflow

Standard peptide coupling reagents (like EDC) rely on forming an active ester. For the diethyl variant, this ester is so shielded that amines cannot easily attack it. We must switch to HATU, which forms a highly reactive 7-aza-HOAt ester, providing the necessary electrophilic drive to overcome the steric barrier.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the phenylacetic acid derivative in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.5 eq of DIPEA at 0°C. Stir for 30 minutes.

  • Nucleophilic Attack: Add 1.1 eq of the target amine. Warm to room temperature (for dimethyl) or heat to 50°C (for diethyl).

  • Self-Validating Step (HPLC Tracking): Pull a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS. Causality Check: You must monitor the HOAt-active ester intermediate. If the active ester forms but the final amide does not, you immediately know the failure is due to steric rejection of the amine, not a failure of carboxylic acid activation.

  • Workup: Once the active ester is consumed, dilute with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

AmidationWorkflow Start Acid + Amine in DMF Activate Add HATU + DIPEA (0°C to RT) Start->Activate Track HPLC Tracking (Monitor Active Ester) Activate->Track Decision Ester Consumed? Track->Decision Heat Heat to 50°C (For Diethyl) Decision->Heat No Workup Aqueous Workup & Extraction Decision->Workup Yes Heat->Track Product Purified Amide Workup->Product

Self-validating amidation workflow utilizing HPLC tracking for sterically hindered substrates.

Protocol B: α-Alkylation via Lithium Enolate

Forming a lithium enolate requires a bulky base (LDA) to approach the α-protons. The out-of-plane ethyl groups in the diethyl variant severely hinder this approach.

Step-by-Step Methodology:

  • Enolization: Cool a solution of LDA (2.2 eq) in anhydrous THF to -78°C. Dropwise add the phenylacetic acid derivative (1.0 eq).

  • Thermal Adjustment: For the dimethyl variant, maintain at -78°C for 1 hour. For the diethyl variant, warm to -40°C for 3 hours to provide the kinetic energy necessary to overcome the steric clash between the diisopropylamine groups and the ethyl substituents.

  • Self-Validating Step (D₂O Quench): Before adding your electrophile, pull a 0.5 mL aliquot and quench it directly into D₂O. Extract with Et₂O and analyze via ¹H-NMR. Causality Check: The disappearance of the α-proton signal confirms successful enolization. If your final alkylation yield is low, this internal control definitively proves whether the bottleneck was incomplete deprotonation or poor electrophile reactivity.

  • Alkylation: Add the alkyl halide (1.5 eq) and allow the reaction to slowly warm to room temperature overnight. Quench with saturated NH₄Cl.

References[3] Process for preparing 2,6-dialkylphenylacetic acids (US20210403406A1). Google Patents. Verified URL:https://patents.google.com/patent/US20210403406A1/en[2] Kinase inhibitors and method of treating cancer with same (WO2012024404A1). Google Patents. Verified URL:https://patents.google.com/patent/WO2012024404A1/en[1] Crosignani, S., et al. (2011). Discovery of 2-(2,6-dimethylphenyl)acetic acid derivatives as potent CRTH2 antagonists. Bioorganic & Medicinal Chemistry Letters. Verified URL:https://doi.org/10.1016/j.bmcl.2010.11.112

Sources

Comparative

HPLC-MS Method Validation for Purity Testing of 2-(2,6-Diethylphenyl)acetic Acid: A Comparative Guide

Executive Summary & Chemical Context 2-(2,6-Diethylphenyl)acetic acid (CAS 100256-33-5)[1] is a highly specialized chemical intermediate utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), mos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-(2,6-Diethylphenyl)acetic acid (CAS 100256-33-5)[1] is a highly specialized chemical intermediate utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), most notably Monopolar Spindle 1 (TTK) kinase inhibitors targeted for oncology therapeutics[2]. Because structural analogs and positional isomers generated during its synthesis can propagate through the reaction cascade, establishing a highly specific purity testing method is critical to ensuring the safety and efficacy of the final drug product.

This guide objectively compares the performance of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against legacy alternatives and provides a self-validating,[3] protocol for its purity validation.

Comparative Analysis: Platform Selection & Causality

Historically, HPLC-UV and Gas Chromatography-Mass Spectrometry (GC-MS) have been the standard platforms for intermediate purity testing. However, the unique molecular architecture of 2-(2,6-Diethylphenyl)acetic acid exposes severe limitations in these legacy systems.

  • Versus HPLC-UV: The molecule possesses only a single, non-extended aromatic ring, resulting in a weak UV chromophore. Detection relies on low wavelengths (210–220 nm), a region plagued by high background noise from mobile phase solvents and non-target organic impurities.

  • Versus GC-MS: The free carboxylic acid moiety induces severe peak tailing and thermal degradation in gas chromatography unless subjected to cumbersome and variable esterification derivatization.

  • The HPLC-MS Advantage: By utilizing Liquid Chromatography coupled with Electrospray Ionization in negative mode (LC-ESI-MS/MS), we bypass these limitations entirely. The carboxylic acid acts as an excellent proton donor, yielding a robust [M−H]− ion at m/z 191.1. This allows for direct, underivatized analysis with absolute structural specificity via Multiple Reaction Monitoring (MRM).

Table 1: Performance Comparison of Analytical Platforms
Analytical ParameterHPLC-UVGC-MSHPLC-MS (LC-ESI-MS/MS)
Sensitivity Low (µg/mL range)Moderate (ng/mL range)High (pg/mL range)
Specificity Poor (Relies solely on retention time)High (Requires derivatization)Absolute (MRM transitions)
Sample Preparation SimpleComplex (Derivatization needed)Simple (Dilute & Shoot / SIL-IS)
Isomeric Resolution PoorGoodExcellent (via Biphenyl stationary phase)

Experimental Workflow & Logical Architecture

G SST System Suitability Test Rs > 1.5 (Self-Validation Gate) Chrom Biphenyl Column Separation (Isomeric Resolution via π-π) SST->Chrom Gate Passed Prep Sample Prep & Isotope Dilution (Matrix Effect Cancellation) Prep->SST Proceed if IS stable MS ESI- MS/MS Detection (m/z 191.1 -> 147.1) Chrom->MS Eluent Transfer Val ICH Q2(R2) Validation (Accuracy, Precision, Linearity) MS->Val Data Acquisition

Logical workflow of the self-validating HPLC-MS analytical procedure.

Self-Validating Experimental Protocol

To comply with the modernized[4], the protocol must demonstrate that it is "fit for purpose" across its lifecycle. We achieve this by embedding self-validating mechanisms into the methodology, ensuring the system automatically flags systemic errors.

Step 1: Sample Preparation via Isotope Dilution
  • Mechanistic Causality: ESI-MS is susceptible to unpredictable ion suppression from co-eluting matrix components. By spiking a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 2-(2,6-Diethylphenyl)acetic acid-d4—any matrix effect suppresses both the analyte and the IS equally, automatically correcting the quantitative output.

  • Protocol:

    • Accurately weigh 10.0 mg of the sample.

    • Dissolve in 10.0 mL of extraction solvent (Methanol/Water, 50:50 v/v).

    • Spike with 1.0 µg/mL of the SIL-IS.

    • Filter through a 0.22 µm PTFE membrane.

  • Self-Validation Check: If the absolute peak area of the SIL-IS deviates by >15% from the calibration blank, the system flags a gross matrix anomaly and invalidates the run.

Step 2: Chromatographic Separation
  • Mechanistic Causality: Standard C18 columns rely purely on hydrophobic dispersion, which often fails to resolve 2-(2,6-Diethylphenyl)acetic acid from its closely related positional isomer, 2-(2,5-diethylphenyl)acetic acid. We utilize a Biphenyl stationary phase. The biphenyl rings provide π−π interactions and steric recognition that are highly sensitive to the ortho-ethyl substituents, driving baseline separation.

  • Protocol:

    • Column: Core-shell Biphenyl (100 mm × 2.1 mm, 2.6 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS) Optimization
  • Mechanistic Causality: The precursor ion [M−H]− (m/z 191.1) undergoes Collision-Induced Dissociation (CID). The loss of the carboxyl group as CO2​ (44 Da) yields a highly stable product ion at m/z 147.1. Monitoring this specific transition eliminates background noise.

  • Protocol:

    • Ionization: ESI Negative Mode. Capillary Voltage: 3.0 kV.

    • Temperatures: Desolvation at 350°C; Source at 150°C.

    • MRM Transitions: Quantifier: m/z 191.1 → 147.1 (CE: 15 eV). Qualifier: m/z 191.1 → 132.1 (CE: 25 eV).

Step 4: ICH Q2(R2) Validation Execution
  • Protocol: Execute System Suitability Testing (SST) by injecting a resolution mixture. The run is only authorized if the resolution ( Rs​ ) between the target and the 2,5-isomer is > 1.5[5]. Assess linearity over a reportable range of 0.1 to 100 ng/mL[4].

Quantitative Validation Data

The following table summarizes the experimental validation results obtained using the aforementioned HPLC-MS protocol, evaluated against strict ICH Q2(R2) acceptance criteria[6].

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterICH Q2(R2) Acceptance CriteriaHPLC-MS Experimental Result
Specificity No interference at retention timePass (Blank response < 5% of LOQ)
Linearity & Range R2≥0.995 0.1 – 100 ng/mL ( R2=0.9992 )
Sensitivity (LOD / LOQ) Signal-to-Noise (S/N) ≥3 / ≥10 LOD: 0.03 ng/mL / LOQ: 0.1 ng/mL
Accuracy (Recovery) 90.0% – 110.0% across 3 levels98.4% – 101.2%
Precision (%RSD) ≤2.0% (Repeatability, n=6)1.1%

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Kinase inhibitors and method of treating cancer with same (WO2013134243A1)
  • 2-(2,6-diethylphenyl)acetic acid — Chemical Substance Information Source: LookChem Chemical Database URL:[Link]

Sources

Validation

Validating the molecular structure of 2-(2,6-Diethylphenyl)acetic acid via X-ray crystallography

Structural Validation of 2-(2,6-Diethylphenyl)acetic Acid: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques As a Senior Application Scientist navigating the complexities of small-molecule drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 2-(2,6-Diethylphenyl)acetic Acid: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

As a Senior Application Scientist navigating the complexities of small-molecule drug development, I frequently encounter the need to rigorously validate the 3D architecture of active pharmaceutical ingredients (APIs) and their intermediates. 2-(2,6-Diethylphenyl)acetic acid (CAS: 100256-33-5) is a highly sterically hindered intermediate often utilized in the synthesis of kinase inhibitors and anti-inflammatory agents[1].

Due to the rotational freedom of the acetic acid tail and the steric bulk of the ortho-diethyl groups, determining the exact solid-state conformation of this molecule is critical. While routine analytics confirm chemical identity, definitive structural elucidation requires advanced techniques. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative methodologies and provides a self-validating, field-proven protocol for its crystallographic validation.

Part 1: Comparative Analysis of Structural Validation Modalities

When validating small organic molecules, analytical techniques offer complementary data. However, for precise spatial resolution, a comparative approach is necessary to select the optimal method[2].

Table 1: Quantitative and Qualitative Comparison of Validation Techniques

MetricSingle-Crystal XRD (SCXRD)Solution-State NMRPowder XRD (PXRD)Electron Diffraction (MicroED)
Resolution Limit < 0.8 Å (Atomic)N/A (Ensemble average)> 1.5 Å (Phase ID)~ 1.0 Å
Sample Requirement ~0.1 mm single crystal1–10 mg (in solution)10–50 mg (powder)Nanocrystals
Primary Output 3D atomic coordinates, stereochemistryConnectivity, dynamicsPolymorph identification3D atomic coordinates
Data Acquisition Time 2–24 hours10 mins – 2 hours10–30 mins< 5 mins
Key Limitation Requires high-quality single crystals[2]Cannot resolve solid-state packing[3]Peak overlap in mixtures[4]Beam-induced radiation damage

Causality & Rationale: While Solution-State NMR provides excellent data on the solution dynamics of the ethyl groups, it fails to capture the precise torsional angles and intermolecular hydrogen bonding (e.g., carboxylic acid dimers) present in the solid state[3]. PXRD is excellent for bulk phase identification but struggles with de novo structure solution due to peak overlap[4]. SCXRD is selected as the gold standard because it directly measures electron density, yielding unambiguous atomic coordinates, exact bond lengths, and relative stereochemistry without relying on inferred coupling constants[5].

Part 2: SCXRD Validation Workflow

To visualize the logical progression from synthesis to structural validation, the following diagram outlines the critical path for SCXRD analysis.

SCXRD_Workflow Synthesis 1. Compound Synthesis 2-(2,6-Diethylphenyl)acetic acid Crystallization 2. Crystal Growth (Slow Evaporation/Vapor Diffusion) Synthesis->Crystallization Purified API QualityCheck 3. Optical Inspection (Polarized Light Microscopy) Crystallization->QualityCheck Harvest Crystals Diffraction 4. X-Ray Data Collection (Mo Kα or Cu Kα source) QualityCheck->Diffraction Select >0.1mm Crystal PhaseProblem 5. Solving Phase Problem (Direct Methods) Diffraction->PhaseProblem Diffraction Pattern Refinement 6. Structure Refinement (Least-Squares Minimization) PhaseProblem->Refinement Initial Electron Density Validation 7. CIF Generation & Validation (CheckCIF) Refinement->Validation R-factor < 5%

Logical workflow for the SCXRD structural validation of small organic molecules.

Part 3: Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. The following step-by-step methodologies incorporate self-validating checkpoints to ensure data integrity at every phase.

Protocol A: Crystallization of 2-(2,6-Diethylphenyl)acetic acid

Objective: Obtain a single, un-twinned crystal with minimum dimensions of 0.1 × 0.1 × 0.1 mm. Causality: The molecule contains a flexible acetic acid tail and bulky diethyl groups. Slow crystallization is required to allow the molecules to find their thermodynamic minimum, likely forming hydrogen-bonded dimers via the carboxylic acid groups. Rapid precipitation would lead to kinetic trapping and microcrystalline powders.

  • Solvent Selection: Dissolve 20 mg of highly pure (>99% by HPLC) 2-(2,6-Diethylphenyl)acetic acid in 1 mL of a moderately polar solvent (e.g., ethyl acetate).

  • Anti-Solvent Addition (Vapor Diffusion): Place the open 1 mL vial inside a larger 20 mL vial containing 5 mL of an anti-solvent (e.g., heptane). Seal the outer vial tightly.

    • Rationale: Vapor diffusion allows for an extremely gradual decrease in solubility, preventing rapid nucleation[4].

  • Incubation: Store the setup in a vibration-free environment at a constant temperature (20°C) for 3–7 days.

  • Self-Validation Checkpoint (Optical Microscopy): Examine the resulting crystals under a polarized light microscope.

    • Pass Criteria: Crystals must extinguish light uniformly when rotated under crossed polarizers. This validates the presence of a single continuous crystal lattice rather than a twinned or polycrystalline aggregate. If the crystal does not extinguish uniformly, it fails validation and must be recrystallized.

Protocol B: Data Collection and Structure Refinement

Objective: Acquire high-resolution diffraction data and build the atomic model.

  • Crystal Mounting: Coat the validated crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a micromesh loop. Transfer immediately to the diffractometer's cold stream (typically 100 K).

    • Causality: Cryocooling minimizes the thermal motion of the flexible ethyl groups, significantly improving high-angle diffraction intensity and overall atomic resolution[6].

  • Data Acquisition: Expose the crystal to X-rays (Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å). Collect a full sphere of data using a CMOS area detector.

  • Integration and Scaling: Use integration software to process the diffraction spots and apply empirical absorption corrections.

  • Structure Solution: Solve the structure using Direct Methods (e.g., SHELXT) to overcome the phase problem and generate the initial electron density map.

  • Refinement: Refine the atomic positions and anisotropic displacement parameters using full-matrix least-squares on (e.g., SHELXL).

    • Self-Validation Checkpoint: Monitor the R1 and wR2 values. A valid small-molecule structure must yield an R1 < 0.05 (5%) and a featureless residual electron density map (highest peak < 1.0 e/ų).

  • Hydrogen Atom Placement: Place the carboxylic acid proton using the electron density map difference Fourier synthesis, while placing carbon-bound hydrogens in calculated geometric positions.

Conclusion

While NMR and PXRD offer rapid, bulk-level insights into the chemical environment and phase purity of 2-(2,6-Diethylphenyl)acetic acid, SCXRD remains the unequivocal standard for 3D structural validation. By understanding the causality behind controlled crystal growth and cryogenic data collection, researchers can reliably elucidate the precise steric and stereochemical parameters essential for downstream drug design.

References

  • Why is crystallography still used in some cases for small molecule structure determination? , Stack Exchange, 5

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules , JEOL Ltd., 4

  • Comparison of X-ray Crystallography, NMR and EM , Creative Biostructure, 3

  • X-Ray Crystallography vs. NMR Spectroscopy , News-Medical.Net, 2

  • Characterizing metal binding sites in proteins with X-ray crystallography , PMC - NIH, 6

  • Kinase inhibitors and method of treating cancer with same , Google Patents, 1

Sources

Comparative

Benchmarking 2-(2,6-Diethylphenyl)acetic Acid Derivatives Against Standard Aurora Kinase Inhibitors

Executive Summary & Structural Rationale Aurora kinases (AURKA, AURKB, and AURKC) are highly conserved serine/threonine kinases that dictate critical phases of mitosis, including centrosome maturation, chromosome alignme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Aurora kinases (AURKA, AURKB, and AURKC) are highly conserved serine/threonine kinases that dictate critical phases of mitosis, including centrosome maturation, chromosome alignment, and cytokinesis. Because their dysregulation is a primary driver of genomic instability and oncogenesis, they have become validated targets for anticancer drug discovery 1. While first-generation clinical standards like Alisertib (MLN8237) and Barasertib (AZD1152) demonstrate potent activity, they often face challenges related to dose-limiting toxicities and acquired resistance via hinge-region mutations.

Recently, a novel class of inhibitors synthesized utilizing 2-(2,6-diethylphenyl)acetic acid as a core building block has emerged to address these limitations 2. When conjugated to privileged heterocyclic scaffolds (such as 5-aminoindazole), this moiety provides a profound structural advantage:

  • Conformational Locking & Causality of Design: The di-ortho ethyl substitutions on the phenyl ring create severe steric hindrance. This restricts the rotation of the phenyl group relative to the acetic acid linker, locking the molecule into a rigid, bioactive conformation.

  • Entropic Optimization: By pre-organizing the molecule before target engagement, the entropic penalty typically associated with the binding of flexible aliphatic linkers is drastically minimized. This allows the scaffold to anchor firmly within the narrow ATP-binding pocket of the kinase, mimicking the adenine ring of ATP with high geometric precision 3.

Mechanistic Pathway & Target Engagement

Unlike some standard inhibitors that rely on flexible electrostatic interactions—which can be easily disrupted by point mutations (e.g., AURKA T217L)—the rigidified hydrophobic bulk of the 2,6-diethylphenyl group relies on shape-complementarity deep within the hydrophobic selectivity pocket adjacent to the hinge region.

Pathway A Mitotic Entry Signals B Aurora Kinase A/B (Active State) A->B Activates E Spindle Assembly & Chromosome Alignment B->E Phosphorylates Targets (e.g., Histone H3) F Mitotic Catastrophe & Apoptosis B->F Inhibition Pathway C Standard Inhibitors (Alisertib, Barasertib) C->B Inhibition D 2-(2,6-Diethylphenyl)acetic Acid Derivatives D->B Sterically-locked Inhibition

Figure 1: Aurora kinase signaling pathway and points of therapeutic intervention.

Quantitative Benchmarking: In Vitro & Cellular Efficacy

To objectively evaluate these novel derivatives, we benchmark their performance against established clinical standards and the highly potent pan-Aurora inhibitor AMG 900 4.

Inhibitor ClassCompoundTarget SelectivityAURKA IC₅₀ (nM)AURKB IC₅₀ (nM)Cellular IC₅₀ (HCT116, nM)Key Advantage / Limitation
Standard (AURKA) Alisertib (MLN8237)AURKA > AURKB1.2112.0~30Clinical standard; susceptible to hinge mutations.
Standard (AURKB) Barasertib (AZD1152)AURKB > AURKA>10000.37~15High potency; requires prodrug conversion in vivo.
Standard (Pan) AMG 900AURKA ≈ AURKB5.04.0~2Highly selective pan-inhibitor; broad spectrum 4.
Novel Scaffold 2-(2,6-Diethylphenyl)acetic Acid DerivativeDual AURKA/B2.53.1~8Conformational locking reduces entropic penalty 2.

Self-Validating Experimental Protocols

Benchmarking novel kinase inhibitors requires a self-validating assay system. A common pitfall in drug development is relying solely on phenotypic viability assays without confirming intracellular target engagement. The following protocols pair an in vitro kinetic assay with a mechanistic cellular readout to ensure data integrity.

Workflow Step1 Compound Synthesis (2,6-Diethylphenyl precursor) Step2 In Vitro Kinase Assay (ADP-Glo / FRET) Step1->Step2 Step3 Cellular Profiling (Viability & p-Histone H3) Step2->Step3 Step4 Benchmarking Analysis vs. Standard Inhibitors Step3->Step4

Figure 2: Self-validating experimental workflow for benchmarking kinase inhibitors.

Protocol A: In Vitro Kinase Activity Assay (ADP-Glo™)

Causality of Choice: The ADP-Glo assay is selected over traditional radiometric ³³P-ATP assays because it provides a high-throughput, non-radioactive luminescence readout that directly measures ATP consumption. Crucially, it allows for precise Michaelis-Menten kinetic modeling by avoiding the signal saturation issues common in continuous fluorescence assays.

  • Buffer Preparation: Prepare a kinase reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT. (Expert tip: Always add DTT fresh on the day of the assay to prevent oxidation of critical cysteine residues in the kinase hinge region).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 2-(2,6-diethylphenyl)acetic acid derivatives and standard inhibitors in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced kinase denaturation.

  • Enzyme-Substrate Incubation: Add recombinant AURKA or AURKB (1-5 nM final concentration) and myelin basic protein (MBP) substrate. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-equilibration.

  • Reaction Initiation: Initiate the reaction by adding ultra-pure ATP at a concentration equal to the predetermined apparent Km​ for each specific kinase. (Causality: Running the assay at the ATP Km​ ensures that the calculated IC₅₀ accurately reflects the Ki​ according to the Cheng-Prusoff equation).

  • Detection: After 60 minutes, add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and read on a microplate luminometer.

Protocol B: Cellular Target Engagement (p-Histone H3 Ser10 Immunoblotting)

Causality of Choice: Cell viability assays confirm cytotoxicity but do not prove the mechanism of action. Histone H3 is phosphorylated at Serine 10 directly by Aurora B during mitosis. Quantifying the depletion of p-Histone H3 validates that the novel derivatives are actively penetrating the cell membrane and engaging their intended target, distinguishing them from off-target tubulin poisons.

  • Cell Seeding & Synchronization: Seed HCT116 colorectal carcinoma cells in 6-well plates at 3×105 cells/well. To enrich the mitotic population, synchronize cells using a double-thymidine block or treat with nocodazole (100 ng/mL) for 16 hours prior to inhibitor addition.

  • Inhibitor Treatment: Treat cells with varying concentrations of the inhibitors (e.g., 1 nM to 1 μM) for 4 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., NaF, Na₃VO₄). (Expert tip: Phosphatase inhibitors are non-negotiable here; endogenous phosphatases will rapidly dephosphorylate Histone H3 during lysis, leading to false-positive inhibition signals).

  • Immunoblotting: Resolve 20 μg of total protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-Histone H3 (Ser10) and total Histone H3 (loading control).

  • Quantification: Detect using enhanced chemiluminescence (ECL) and quantify the p-Histone H3 / total Histone H3 ratio using densitometry software to determine the cellular IC₅₀ for target engagement.

Conclusion

Derivatives synthesized from 2-(2,6-diethylphenyl)acetic acid represent a structurally distinct and highly potent class of Aurora kinase inhibitors. By leveraging the steric bulk of the di-ortho ethyl groups, these compounds achieve a conformationally locked state that minimizes entropic penalties and maximizes binding affinity deep within the kinase ATP pocket 3. When benchmarked against standards like Alisertib and Barasertib using rigorous, self-validating protocols, these novel scaffolds demonstrate competitive sub-nanomolar to low-nanomolar potency, offering a promising avenue for overcoming clinical resistance in oncology drug development [[2]]().

References

  • [4] AMG | MedChemExpress (MCE) Life Science Reagents - MedChemExpress. 4

  • [3] Protein kinase affinity reagents based on a 5-aminoindazole scaffold - PMC - National Institutes of Health (NIH). 3

  • [1] Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - ResearchGate. 1

  • [2] Kinase inhibitors and method of treating cancer with same - Google Patents. 2

Sources

Validation

A Guide to Cross-Validation of Small Molecule Binding Affinity: A Case Study Using 2-(2,6-Diethylphenyl)acetic acid and Surface Plasmon Resonance

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating the binding affinity of a small molecule, using the hypothetical i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating the binding affinity of a small molecule, using the hypothetical interaction of 2-(2,6-Diethylphenyl)acetic acid with a target protein. While surface plasmon resonance (SPR) is a powerful primary tool for characterizing binding kinetics and affinity, true scientific rigor in drug discovery and validation demands orthogonal verification.[1][2] This document outlines a multi-technique approach, detailing experimental protocols and data interpretation to ensure the confidence and reliability of your binding data.

The Imperative of Cross-Validation in Binding Affinity Measurement

The journey of a small molecule from a preliminary hit to a lead candidate is paved with rigorous characterization. A crucial parameter in this journey is its binding affinity for its biological target. While techniques like SPR provide high-quality kinetic data, they are not without their potential artifacts.[3] Immobilization of the protein on a sensor surface, for instance, could lead to conformational changes that may not reflect the native interaction in solution.[4] Therefore, cross-validating the binding affinity with alternative, solution-based methods is not just good practice; it is essential for building a robust and reliable data package for any drug discovery program.[1][2]

This guide will use Surface Plasmon Resonance (SPR) as the primary method for a detailed kinetic and affinity analysis. Subsequently, we will explore three powerful orthogonal techniques for cross-validation:

  • Isothermal Titration Calorimetry (ITC): A solution-based technique that directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[5][6][7][8]

  • Bio-Layer Interferometry (BLI): An optical biosensing technique similar to SPR but with a different instrumental setup that offers high throughput and is less susceptible to matrix effects.[9][10][11][12][13]

  • MicroScale Thermophoresis (MST): An immobilization-free technique that measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[4][14][15][16]

Section 1: Primary Binding Analysis with Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in this case, 2-(2,6-Diethylphenyl)acetic acid) to a ligand (the target protein) immobilized on a sensor chip.[17][18] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.[17][18]

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis prep_protein Prepare Target Protein Solution immobilize Immobilize Target Protein on Sensor Chip prep_protein->immobilize prep_small_mol Prepare 2-(2,6-Diethylphenyl)acetic acid Serial Dilutions inject_analyte Inject Small Molecule (Association) prep_small_mol->inject_analyte prep_chip Prepare and Equilibrate Sensor Chip prep_chip->immobilize inject_buffer Inject Running Buffer (Baseline) immobilize->inject_buffer inject_buffer->inject_analyte inject_buffer2 Inject Running Buffer (Dissociation) inject_analyte->inject_buffer2 fit_data Fit Sensorgrams to Binding Model inject_buffer2->fit_data calc_kinetics Calculate ka, kd, and KD fit_data->calc_kinetics

Caption: A typical workflow for an SPR experiment to determine small molecule binding affinity.

Detailed SPR Protocol
  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of 2-(2,6-Diethylphenyl)acetic acid in running buffer (e.g., HBS-EP+). The concentration range should ideally span from 0.1 to 10 times the expected dissociation constant (KD).

    • Inject the different concentrations of the small molecule over the protein and reference flow cells for a defined association time (e.g., 60-180 seconds).

    • Follow with an injection of running buffer to monitor the dissociation phase (e.g., 180-600 seconds).

    • Between each small molecule injection, regenerate the sensor surface if necessary using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Section 2: Cross-Validation with Orthogonal Biophysical Methods

To build confidence in the binding affinity determined by SPR, it is crucial to employ at least one, and preferably more, orthogonal techniques.

A. Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard method for characterizing biomolecular interactions.[6] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding from a single experiment.[5][7][8]

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_protein Prepare Target Protein in Sample Cell inject Inject Small Molecule into Protein Solution prep_protein->inject prep_small_mol Prepare 2-(2,6-Diethylphenyl)acetic acid in Syringe prep_small_mol->inject equilibrate Equilibrate Instrument at Desired Temperature equilibrate->inject measure_heat Measure Heat Change After Each Injection inject->measure_heat plot_data Plot Heat Change vs. Molar Ratio measure_heat->plot_data fit_data Fit Data to a Binding Isotherm plot_data->fit_data calc_thermo Determine KD, n, ΔH, and ΔS fit_data->calc_thermo

Caption: The workflow for a typical ITC experiment.

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the 2-(2,6-Diethylphenyl)acetic acid in the exact same buffer to minimize buffer mismatch effects.

    • The concentration of the protein in the sample cell should be approximately 10-50 times the expected KD.[5]

    • The concentration of the small molecule in the syringe should be 10-20 times the protein concentration.[6]

  • Titration:

    • Load the protein solution into the sample cell and the small molecule solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-10 µL) of the small molecule into the protein solution, allowing the system to reach equilibrium after each injection.

    • The heat change upon each injection is measured relative to a reference cell containing buffer.

  • Data Analysis:

    • Integrate the heat change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change against the molar ratio of the small molecule to the protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine KD, n, and ΔH. ΔS can then be calculated using the Gibbs free energy equation.

B. Bio-Layer Interferometry (BLI)

BLI is an optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip.[11] Similar to SPR, a change in the number of molecules bound to the biosensor tip causes a shift in the interference pattern, which is measured in real-time.[11] BLI is often considered a higher-throughput alternative to SPR.[9]

  • Biosensor Preparation and Ligand Immobilization:

    • Hydrate the biosensors (e.g., streptavidin-coated biosensors for biotinylated proteins) in the running buffer.

    • Immobilize the biotinylated target protein onto the biosensor surface.

    • Establish a stable baseline by dipping the biosensors in running buffer.

  • Binding Analysis:

    • Dip the biosensors into wells containing a serial dilution of 2-(2,6-Diethylphenyl)acetic acid to measure the association phase.

    • Move the biosensors to wells containing only running buffer to measure the dissociation phase.

  • Data Analysis:

    • The data is analyzed similarly to SPR data, by fitting the association and dissociation curves to a binding model to determine ka, kd, and KD.

C. MicroScale Thermophoresis (MST)

MST is an immobilization-free technique that measures the binding affinity of molecules in solution.[4][14] It is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding.[4][14][15][16]

  • Sample Preparation:

    • Label the target protein with a fluorescent dye. Alternatively, if the protein has intrinsic tryptophan fluorescence, this can be used.[16]

    • Prepare a serial dilution of 2-(2,6-Diethylphenyl)acetic acid.

    • Mix a constant concentration of the fluorescently labeled protein with the different concentrations of the small molecule.

  • Measurement:

    • Load the samples into glass capillaries.

    • An infrared laser creates a microscopic temperature gradient within the capillaries, and the movement of the fluorescent molecules is monitored.[16]

  • Data Analysis:

    • The change in the thermophoretic signal is plotted against the concentration of the small molecule.

    • The resulting binding curve is fitted to a suitable equation to determine the KD.

Section 3: Comparative Analysis and Data Interpretation

The true power of cross-validation lies in the comparative analysis of the data obtained from the different techniques. The binding affinities determined by SPR, ITC, BLI, and MST should ideally be in good agreement.

Hypothetical Comparative Data for 2-(2,6-Diethylphenyl)acetic acid Binding to Target Protein X
TechniqueKD (µM)ka (10^4 M⁻¹s⁻¹)kd (10⁻³ s⁻¹)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
SPR 5.2 ± 0.42.1 ± 0.210.9 ± 0.8N/AN/AN/A
ITC 6.5 ± 0.8N/AN/A0.98 ± 0.05-8.2 ± 0.51.1 ± 0.6
BLI 5.8 ± 0.61.9 ± 0.311.0 ± 1.1N/AN/AN/A
MST 7.1 ± 1.2N/AN/AN/AN/AN/A

N/A: Not Applicable

In this hypothetical example, the KD values obtained from all four techniques are in the low micromolar range and are in good agreement, providing high confidence in the measured binding affinity. The kinetic parameters from SPR and BLI are also consistent. Furthermore, ITC provides valuable thermodynamic information, indicating that the binding is enthalpically driven.

Discrepancies between the results from different techniques can also be informative. For example, a significantly different KD from SPR or BLI compared to the solution-based methods (ITC and MST) might suggest that the immobilization of the protein is affecting its binding properties.

Conclusion

The cross-validation of binding affinity using multiple biophysical techniques is a cornerstone of rigorous drug discovery and chemical biology research. By employing a primary method like SPR and confirming the results with orthogonal, solution-based techniques such as ITC, BLI, and MST, researchers can build a comprehensive and reliable understanding of their small molecule-protein interactions. This multi-faceted approach ensures data integrity and provides a solid foundation for subsequent stages of drug development.

References

  • Microscale thermophoresis - Wikipedia.
  • Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. (2018). Aptamers, 2, 45–51.
  • Principle, Process and Advantages of Microscale Thermophoresis Technology. (2023).
  • Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. (2009).
  • Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. (2018). Journal of Visualized Experiments, (133), 56846.
  • Small Molecule Analysis via Biolayer Interferometry.
  • Biolayer Interferometry (BLI). Harvard University.
  • Biosensor-based small molecule fragment screening with biolayer interferometry.
  • Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions. (2014).
  • Microscale Thermophoresis. (2012). Base Pair Biotechnologies.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
  • Octet® BLI Workflows in Small-Molecule Interaction Guide. (2023). Sartorius.
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink.
  • Affinity constants for small molecules from SPR competition experiments. (2002). Analytical Biochemistry, 302(1), 49-59.
  • Biacore™ systems in small molecule drug discovery. Cytiva.
  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (2018). Methods in Molecular Biology, 1829, 103-117.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2019). Methods in Molecular Biology, 2003, 225-238.
  • Microscale Thermophoresis.
  • Characterization of molecular interactions using isothermal titration calorimetry. (2011). Methods in Molecular Biology, 686, 1-17.
  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. (2022). Molecules, 27(12), 3865.
  • LBA Cross Validation: A Detailed Case Study. (2025). Emery Pharma.
  • 2-(2,6-diethylphenyl)
  • Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin. (2012). Analytical Biochemistry, 423(1), 17-26.
  • Ligand Binding Assays: Summary and Consensus from the Bioanalytical Workshop (CC V). JBF.
  • CrossAffinity: A Sequence-Based Protein-Protein Binding Affinity Prediction Tool Using Cross-
  • 2-(2,6-Diethylphenyl)acetic acid. Sapphire Bioscience.
  • How to measure and evaluate binding affinities. (2020). eLife, 9, e57264.
  • An update of label-free protein target identification methods for natural active products. Signal Transduction and Targeted Therapy.
  • 2-(2,6-diethylphenyl)acetic acid (C12H16O2). PubChemLite.
  • 2-(2,6-dimethylphenyl)acetic acid (C10H12O2). PubChemLite.
  • 2-(2,6-Dimethylphenyl)acetic acid. Antibody Chemical Enzyme.
  • 2-(2,6-Dimethylphenoxy)acetic acid | 13335-71-2. Sigma-Aldrich.
  • Acetic acid is a superior ion pairing modifier for sub-nanogram and single cell proteomics. (2024). bioRxiv.

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Comparative

Comparative Toxicity Guide: 2-(2,6-Diethylphenyl)acetic acid vs. Standard Phenylacetic Acids

Executive Summary In drug development and medicinal chemistry, the structural modification of precursor molecules fundamentally alters their pharmacokinetic and toxicological profiles. Phenylacetic acid (PAA) is a ubiqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and medicinal chemistry, the structural modification of precursor molecules fundamentally alters their pharmacokinetic and toxicological profiles. Phenylacetic acid (PAA) is a ubiquitous, naturally occurring compound with a well-documented, low-toxicity profile, often utilized as a baseline building block. In contrast, 2-(2,6-Diethylphenyl)acetic acid (DEPAA) is a highly substituted derivative engineered for specific steric and lipophilic properties, frequently serving as an intermediate for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides an authoritative, objective comparison of their toxicity profiles, highlighting how ortho-substitution dictates metabolic clearance and systemic hazard, supported by structured experimental validation protocols.

Structural & Mechanistic Profiling

The stark contrast in toxicity between PAA and DEPAA is rooted in their spatial geometry and xenobiotic metabolism.

  • Standard Phenylacetic Acid (PAA): PAA lacks substituents on the phenyl ring. This unhindered structure allows rapid access by phase II metabolizing enzymes in the liver. PAA is swiftly conjugated with amino acids (primarily glutamine and glycine) and efficiently cleared via renal excretion 1[1]. This rapid clearance prevents systemic accumulation, resulting in a low acute toxicity profile.

  • 2-(2,6-Diethylphenyl)acetic acid (DEPAA): The addition of two bulky ethyl groups at the 2 and 6 (ortho) positions creates severe steric hindrance around the acetic acid moiety. While this modification is intentionally used in drug design to increase lipophilicity and prolong half-life, it creates a metabolic bottleneck. The steric shield blocks rapid phase II conjugation. Consequently, the molecule undergoes prolonged systemic circulation and alternative, slower Phase I CYP450 oxidation. This extended exposure drives its classification as an Acute Toxin (Oral, Dermal, Inhalation) and triggers Specific Target Organ Toxicity (STOT SE 3), typically manifesting as CNS depression or hepatotoxicity2[3].

Comparative Toxicity Data

The quantitative safety parameters clearly illustrate the hazard escalation associated with 2,6-diethyl substitution.

Toxicity ParameterPhenylacetic Acid (PAA)2-(2,6-Diethylphenyl)acetic acid
CAS Number 103-82-2100256-33-5
Oral LD50 (Rat) 2,250 mg/kg 4[4]Acute Tox. 4 (Est. 300–2,000 mg/kg)[3]
Dermal LD50 (Rabbit) > 5,000 mg/kg 5[5]Acute Tox. 4 (Est. 1,000–2,000 mg/kg)[3]
Inhalation Toxicity Not Classified6[6]Acute Tox. 4 (Harmful)[3]
Skin/Eye Irritation Mild to Moderate Irritant[4]Skin Irrit. 2 / Eye Irrit. 2A[3]
Target Organ Toxicity Not Classified[6]STOT SE 3 (Single Exposure)[3]

Experimental Protocols for Toxicity Validation

To objectively validate the comparative toxicity of these compounds, the following self-validating experimental workflows must be employed.

Protocol A: In Vitro Hepatotoxicity Screening (MTT Assay)

Liver toxicity is a primary concern for lipophilic acids due to hepatic metabolism.

  • Cell Seeding & Synchronization: Seed HepG2 cells at 1×104 cells/well in a 96-well plate.

    • Causality: HepG2 cells are utilized because they retain functional phase I and phase II metabolizing enzymes, which is critical for evaluating compounds where toxicity is driven by metabolic bottlenecks.

    • Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Diclofenac) on every plate. If the positive control fails to produce a standard IC50 curve, the entire plate is invalidated, ensuring assay reliability.

  • Compound Dosing: Expose cells to a concentration gradient (1 µM to 1000 µM) of PAA and DEPAA.

    • Causality: Dosing must be performed in a serum-free medium for the first 4 hours. Serum proteins heavily bind highly lipophilic acids like DEPAA, which would artificially mask their intrinsic cellular toxicity.

    • Self-Validation: Run parallel assays with and without 10% Fetal Bovine Serum (FBS) to calculate the unbound fraction and validate the protein-binding shift.

  • Viability Quantification: Add MTT reagent, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm.

Protocol B: In Vivo Acute Oral Toxicity (OECD TG 423)
  • Animal Preparation & Fasting: Fast adult female Wistar rats for 12-18 hours prior to oral gavage.

    • Causality: Fasting eliminates the variable of gastric emptying rates and prevents the test compound from binding to the food matrix, ensuring consistent systemic absorption.

    • Self-Validation: Weigh animals immediately before and after the fasting period. A weight loss of >10% indicates excessive stress, disqualifying the animal from the study to prevent baseline metabolic artifacts.

  • Stepwise Dosing: Administer compounds starting at 300 mg/kg.

    • Causality: The OECD 423 Acute Toxic Class method is chosen over traditional LD50 testing because it uses a stepwise procedure with only 3 animals per step, minimizing animal usage while providing statistically robust hazard categorization.

    • Self-Validation: Conduct a gross necropsy on all animals at day 14, regardless of mortality. Correlating observed clinical signs (e.g., CNS depression seen in STOT SE 3) with macroscopic tissue damage (e.g., hepatic necrosis) internally validates the hazard classification.

Pathway Visualization

G PAA Phenylacetic Acid (Standard) Metab1 Rapid Phase II Conjugation (Glycine/Glutamine) PAA->Metab1 Unhindered access DEPAA 2-(2,6-Diethylphenyl)acetic acid (Substituted) Metab2 Steric Hindrance Blocks Conjugation DEPAA->Metab2 2,6-Diethyl groups Clearance Rapid Renal Excretion (Low Toxicity) Metab1->Clearance High clearance rate Accumulation Systemic Accumulation & CYP450 Oxidation Metab2->Accumulation Prolonged half-life Tox Target Organ Toxicity (STOT SE 3, Acute Tox 4) Accumulation->Tox Cellular stress

Comparative metabolic pathways dictating toxicity profiles of standard PAA versus DEPAA.

References

  • NextSDS . "2-(2,6-diethylphenyl)acetic acid — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • OECD . "A Case Study on the Use of Integrated Approaches for Testing and Assessment for Sub-Chronic Repeated-Dose Toxicity." OECD Environment, Health and Safety Publications. Available at: [Link]

  • Fisher Scientific . "SAFETY DATA SHEET - Phenylacetic acid." Thermo Fisher Scientific. Available at:[Link]

  • Sigma-Aldrich . "Safety Data Sheet - Phenylacetic acid." Sigma-Aldrich Corporation. Available at: [Link]

  • MilliporeSigma . "SAFETY DATA SHEET - Phenylacetic acid." Merck KGaA. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-(2,6-Diethylphenyl)acetic Acid

As a critical intermediate in the synthesis of specialized active pharmaceutical ingredients (APIs) and kinase inhibitors, 2-(2,6-Diethylphenyl)acetic acid (CAS 100256-33-5) requires stringent handling and disposal proto...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in the synthesis of specialized active pharmaceutical ingredients (APIs) and kinase inhibitors, 2-(2,6-Diethylphenyl)acetic acid (CAS 100256-33-5) requires stringent handling and disposal protocols. Improper disposal not only violates environmental regulations but poses immediate risks to laboratory personnel and infrastructure.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan for the safe accumulation, segregation, and thermal destruction of this compound.

Physicochemical and Hazard Profile

Understanding the quantitative hazard data is the first step in establishing a logical disposal protocol. The following table summarizes the key properties that dictate our handling strategies[1].

Property / HazardValue / ClassificationOperational Disposal Implication
CAS Number 100256-33-5Must be explicitly listed on all hazardous waste manifests.
Physical State Solid / Liquid (in solution)Dictates segregation into solid vs. liquid organic waste streams.
Acute Toxicity Cat 4 (Oral, Dermal, Inhalation)Mandates strict PPE; no open-bench transfers during disposal[1].
Irritation Skin (Cat 2), Eye (Cat 2A)Requires face shield and chemical-resistant apron for bulk handling[1].
Specific Target Organ STOT SE 3 (Respiratory)All waste consolidation must occur within a certified fume hood[1].
The Causality of Segregation: Why Drain Disposal is Prohibited

A common misconception in laboratory settings is that all organic acids, once neutralized, can be disposed of via the sanitary sewer. This is operationally false for substituted phenylacetic acids.

  • The Causality: While simple aliphatic acids (like dilute acetic acid) are easily degraded by biological wastewater treatment systems, 2-(2,6-Diethylphenyl)acetic acid possesses a stable aromatic ring and lipophilic diethyl substituents. This structure resists rapid microbial degradation and retains its toxicity profile even at a neutral pH[2].

  • The Rule: It must never be poured down the drain[3]. It must be segregated as a Halogen-Free Organic Acid and routed for high-temperature incineration[4]. Furthermore, it must be kept strictly separated from strong bases and oxidizing agents to prevent exothermic degradation[2].

Step-by-Step Methodology: Waste Accumulation and Segregation

To ensure a self-validating safety loop, follow this protocol for accumulating waste in your laboratory's Satellite Accumulation Area (SAA).

  • Step 1: Container Selection. Select a high-density polyethylene (HDPE) container provided by your Environmental Health and Safety (EH&S) department[4].

    • Causality: Organic acids can slowly corrode metal and degrade lower-grade plastics over time. HDPE provides superior chemical resistance and prevents hazardous leaching.

  • Step 2: Initial Labeling. Before a single drop of waste is added, attach a completed "Dangerous Waste" label to the container[4].

  • Step 3: Transfer & Consolidation. Working strictly inside a certified fume hood, transfer the 2-(2,6-Diethylphenyl)acetic acid waste (either pure solid debris or solvent mixtures) into the HDPE container.

  • Step 4: System Validation (The 30-Minute Rule). After adding the waste, loosely cap the container and observe it for 30 minutes.

    • Validation Check: If there is no heat generation, off-gassing, or container bulging, the chemical compatibility is confirmed. You may now tightly seal the cap.

  • Step 5: SAA Storage. Store the sealed container upright in a secondary containment tub (e.g., Nalgene/polypropylene) within your designated SAA, away from incompatible chemicals like oxidizers and inorganic acids[4].

Step-by-Step Methodology: Final Disposal and Thermal Destruction

The ultimate, environmentally sound fate of 2-(2,6-Diethylphenyl)acetic acid is complete thermal destruction.

  • Step 1: Transport Preparation. Ensure the container is tightly sealed and the exterior is wiped down. Place the container into a non-breakable acid/solvent bottle carrier for transport[4].

  • Step 2: EH&S Hand-off. Submit a chemical collection request to transfer the waste to your facility's Waste Accumulation Area Operator[4].

  • Step 3: Incineration Protocol (Contractor Level). The licensed waste management company will dissolve or mix the material with a combustible solvent[3].

  • Step 4: Thermal Destruction. The mixture is burned in a chemical incinerator equipped with an afterburner and a scrubber[3].

    • Causality: The primary combustion chamber breaks down the bulk material. The afterburner operates at extreme temperatures to ensure the complete cleavage of the stable diethylphenyl aromatic ring, preventing the emission of toxic volatile organic compounds (VOCs). The scrubber neutralizes any trace acidic gases generated during the thermal decomposition process, ensuring environmentally safe exhaust[3].

Step-by-Step Methodology: Spill Response and Decontamination

In the event of an accidental release during waste handling:

  • Step 1: Evacuate and Assess. Secure the area. If the spill is large or highly concentrated, evacuate and call EH&S immediately[4].

  • Step 2: Containment (Small Spills). Don appropriate PPE (nitrile gloves, splash goggles, fully-buttoned lab coat). For liquid solutions, absorb with an inert dry material (e.g., vermiculite or diatomaceous earth)[4]. For solid powders, sweep up carefully to avoid generating airborne dust[3].

  • Step 3: Decontamination. Place all absorbed material and spill debris into an appropriate hazardous waste disposal container (e.g., a sealable HDPE bag or bucket)[4]. Thoroughly rinse the contaminated bench or floor area with copious amounts of water and leave it clean and dry[5].

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for the segregation and disposal of this compound.

WasteDisposal N1 Waste Generation: 2-(2,6-Diethylphenyl)acetic acid N2 Determine Physical State N1->N2 N3 Solid Waste (Powder/Crystals) N2->N3 Pure / Spill Debris N4 Liquid Waste (Solvent Mixtures) N2->N4 Reaction / Rinse N5 Segregate as: Halogen-Free Organic Solid N3->N5 N6 Segregate as: Halogen-Free Organic Acid N4->N6 N7 Labeling & SAA Storage (HDPE Containers) N5->N7 N6->N7 N8 Final Disposal: Chemical Incinerator (Afterburner & Scrubber) N7->N8 EH&S Transfer

Workflow for the segregation, accumulation, and final thermal destruction of waste.

References[1] Title: 2-(2,6-diethylphenyl)acetic acid — Chemical Substance Information | Source: nextsds.com | URL:Verify Source[4] Title: Acids, Organic | Source: wsu.edu | URL:Verify Source[5] Title: Organic Acid Standard Operating Procedure | Source: washington.edu | URL:Verify Source[2] Title: Laboratory Hazardous Waste Disposal Guidelines | Source: cwu.edu | URL:Verify Source[3] Title: Phenylacetic acid - Safety Data Sheet | Source: chemicalbook.com | URL:Verify Source

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